XQ2B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H92N16O11 |
|---|---|
Molecular Weight |
1201.5 g/mol |
IUPAC Name |
2-[3-[(3R,6S,9S,12S,15S,18R,21S,24S,27S,30S)-3,18-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-15-methyl-6,21-bis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-27-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-24-yl]propyl]guanidine |
InChI |
InChI=1S/C59H92N16O11/c1-32(2)28-41-52(81)71-43(30-37-18-11-9-12-19-37)51(80)66-35(7)48(77)74-47(36(8)76)56(85)68-40(23-16-26-65-59(62)63)50(79)70-42(29-33(3)4)53(82)72-44(31-38-20-13-10-14-21-38)57(86)75-27-17-24-45(75)54(83)73-46(34(5)6)55(84)67-39(49(78)69-41)22-15-25-64-58(60)61/h9-14,18-21,32-36,39-47,76H,15-17,22-31H2,1-8H3,(H,66,80)(H,67,84)(H,68,85)(H,69,78)(H,70,79)(H,71,81)(H,72,82)(H,73,83)(H,74,77)(H4,60,61,64)(H4,62,63,65)/t35-,36+,39-,40-,41-,42-,43+,44+,45-,46-,47-/m0/s1 |
InChI Key |
ZKSBDEIRCKGNQT-XXTAEOGISA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)[C@@H](C)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of XQ2B: A Cyclopeptide Inhibitor of cGAS Targeting Protein-DNA Interaction and Phase Separation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This whitepaper details the discovery and development of XQ2B, a novel cyclopeptide inhibitor of cGAS. This compound represents a significant advancement in the field, acting through a distinct mechanism of targeting the cGAS-DNA interaction and subsequent liquid-liquid phase separation. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental frameworks.
Introduction to cGAS and the cGAS-STING Signaling Pathway
Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that plays a pivotal role in innate immunity.[1] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum.[4] This binding event triggers a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines.[4] While essential for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory disorders.[1][5]
Below is a diagram illustrating the cGAS-STING signaling pathway.
Caption: The cGAS-STING signaling pathway.
Discovery of this compound as a cGAS Inhibitor
This compound was identified through a screening of a focused library of cyclic peptides.[1] The discovery process involved a multi-step approach, beginning with an in vitro screen to identify compounds that directly inhibit cGAS enzymatic activity, followed by cell-based assays to confirm their potency and specificity.
The following diagram outlines the experimental workflow for the discovery and validation of this compound.
Caption: Experimental workflow for the discovery of this compound.
Mechanism of Action of this compound
This compound exhibits a distinct mechanism of action by directly targeting the interaction between cGAS and dsDNA.[1] Unlike inhibitors that target the enzymatic active site, this compound binds to the DNA-binding site of cGAS, thereby sterically hindering the binding of dsDNA.[1] This disruption of the initial recognition step prevents the subsequent liquid-liquid phase separation of the cGAS-DNA complex, a critical process for robust cGAS activation.[1]
The logical relationship of this compound's mechanism of action is depicted in the diagram below.
Caption: Mechanism of action of this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay | Species | Reference |
| IC50 | Not explicitly reported | In vitro cGAS activity assay | Human | [1] |
| Kd | Not explicitly reported for this compound; XQ2 (a related compound) Kd = 36.2 nM | Surface Plasmon Resonance (SPR) | Human | [6][7] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Stimulation | Readout | Effect | Concentration | Reference |
| Inhibition | THP1-Lucia™ ISG cells | dsDNA | Type I IFN response | Significant inhibition | 10 µM | [1] |
| Inhibition | Trex1-/- BMDMs | Endogenous | Ifnb1, Cxcl10, Il6 mRNA | Significant inhibition | 10 µM | [8] |
Table 3: In Vivo Activity of this compound
| Animal Model | Treatment | Effect | Reference |
| HSV-1 infection model (WT mice) | 10 mg/kg; i.v. | Attenuated host innate antiviral response | [8] |
| Trex1-/- mice (autoimmune model) | 10 mg/kg; i.v.; every other day for 7 days | Suppressed systemic inflammation | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro cGAS Activity Assay (RNA-based Fluorescent Biosensor)
This assay was used for the initial high-throughput screening of the cyclopeptide library.[1]
-
Principle: The assay quantifies the production of 2',3'-cGAMP by recombinant human cGAS (hcGAS-ΔN, residues 147-522) using an RNA-based fluorescent biosensor.
-
Reagents:
-
Reaction buffer: 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2.
-
Recombinant hcGAS-ΔN (final concentration 0.5 µM).
-
ATP and GTP (final concentration 1 mM each).
-
Interferon stimulatory DNA (ISD, a 45-bp dsDNA) (final concentration 1.5 µM).
-
Test compounds (e.g., this compound).
-
RNA-based fluorescent biosensor for 2',3'-cGAMP.
-
-
Procedure:
-
The enzyme reaction is initiated by adding ISD to the reaction solution containing hcGAS-ΔN, ATP, and GTP in a total volume of 20 µL.
-
The reaction is incubated to allow for the synthesis of 2',3'-cGAMP.
-
The amount of 2',3'-cGAMP produced is quantified using the RNA-based fluorescent biosensor, which exhibits a change in fluorescence upon binding to cGAMP.
-
For inhibitor screening, test compounds are pre-incubated with the enzyme before the addition of ISD.
-
Cell-based cGAS/STING Reporter Assay (THP1-Lucia™ ISG cells)
This assay was used to determine the cellular potency of the identified cGAS inhibitors.[1]
-
Cell Line: THP1-Lucia™ ISG cells, which are human monocytic cells stably expressing a secreted Lucia luciferase reporter gene under the control of an ISG54 promoter minimal promoter fused to five IFN-stimulated response elements.
-
Principle: Activation of the cGAS-STING pathway by dsDNA leads to the production of type I interferons, which in turn activate the ISG promoter and induce the expression of Lucia luciferase. The luciferase activity is measured as a readout of pathway activation.
-
Procedure:
-
Seed THP1-Lucia™ ISG cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells by transfecting with dsDNA to activate the cGAS-STING pathway.
-
Incubate the cells for 24 hours.
-
Collect the cell supernatant and measure the Lucia luciferase activity using a luminometer and a luciferase assay reagent.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
-
In Vivo Efficacy in Trex1-/- Mouse Model
This model was used to evaluate the therapeutic potential of this compound in a cGAS-driven autoimmune disease model.[8] Trex1-/- mice lack the three prime repair exonuclease 1, leading to the accumulation of endogenous DNA in the cytoplasm and chronic activation of the cGAS-STING pathway, resulting in a severe inflammatory phenotype.[5][9][10]
-
Animal Model: C57BL/6 Trex1-/- male mice (8-weeks-old).
-
Treatment:
-
This compound (10 mg/kg) or vehicle control.
-
Administered via intravenous (i.v.) injection every other day for 7 days.
-
-
Readouts:
-
Systemic Inflammation: Assessed by histological analysis of various tissues (e.g., heart, stomach, tongue, kidney, and skeletal muscle) for signs of inflammation.
-
Gene Expression: Measurement of mRNA levels of key inflammatory genes (Ifnb1, Cxcl10, and Il6) in tissues or isolated cells (e.g., bone marrow-derived macrophages) by RT-qPCR.
-
Survival Analysis: Monitoring the survival of the mice over a defined period.
-
Conclusion and Future Directions
This compound is a promising, specific inhibitor of cGAS that operates through a novel mechanism of disrupting the cGAS-DNA interaction and subsequent phase separation.[1][8][11] The data presented herein demonstrate its potent inhibitory activity in both in vitro and in vivo models of cGAS-driven inflammation. As such, this compound serves as a valuable chemical probe for studying the biology of the cGAS-STING pathway and represents a promising scaffold for the development of new therapeutics for the treatment of autoimmune and inflammatory diseases.[11] Further preclinical development, including pharmacokinetic and toxicological studies, is warranted to advance this compound towards clinical applications.
References
- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cGAS (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cutting Edge: cGAS Is Required for Lethal Autoimmune Disease in the Trex1-Deficient Mouse Model of Aicardi-Goutières Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
XQ2B: A Technical Guide to cGAS Target Validation in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the validation of XQ2B, a novel cyclopeptide inhibitor of cyclic GMP-AMP synthase (cGAS), as a therapeutic target in preclinical models of autoimmune disease. This document provides a comprehensive overview of the underlying signaling pathway, detailed experimental protocols for target validation, and a summary of the available efficacy data.
Introduction: The cGAS-STING Pathway in Autoimmunity
The innate immune system plays a crucial role in defending against pathogens. A key component of this system is the cGAS-STING signaling pathway, which functions as a primary sensor for cytosolic double-stranded DNA (dsDNA). Under normal physiological conditions, the presence of dsDNA in the cytoplasm is a danger signal, often indicating viral or bacterial infection.
Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate an immune response.
However, the inappropriate activation of the cGAS-STING pathway by self-DNA can lead to a sustained and damaging inflammatory response, contributing to the pathogenesis of various autoimmune and autoinflammatory diseases.[1][2] Genetic mutations that impair the clearance of self-DNA, such as those in the TREX1 gene, can cause an overactivation of the cGAS-STING pathway, leading to conditions like Aicardi-Goutières syndrome (AGS).[3] Consequently, inhibiting cGAS presents a promising therapeutic strategy for these debilitating diseases.
This compound is a specific, cyclopeptide inhibitor that targets the interaction between cGAS and dsDNA, thereby preventing the initiation of this inflammatory cascade.[4] This guide details the validation of this compound in relevant autoimmune disease models.
This compound: Mechanism of Action and In Vitro Efficacy
This compound is an optimized lead compound derived from a class of cyclopeptide inhibitors of cGAS.[4] Its primary mechanism of action is to directly bind to the DNA-binding site of cGAS, physically blocking the interaction with dsDNA. This prevents the conformational changes required for cGAS activation and subsequent cGAMP synthesis.[4]
Quantitative In Vitro Data
The following table summarizes the in vitro efficacy of a parent compound, XQ2, in inhibiting the cGAS-dsDNA interaction.
| Compound | Assay Type | Target | Metric | Value | Reference |
| XQ2 | Fluorescent Polarization | Human cGAS-FL | IC50 | 19.2 ± 6.7 μM | [5] |
Preclinical Validation in the Trex1-/- Mouse Model of Aicardi-Goutières Syndrome
The Trex1 knockout (Trex1-/-) mouse is a well-established model for AGS, an autoimmune-like disorder characterized by the overproduction of type I interferons.[3] In these mice, the absence of the TREX1 exonuclease leads to the accumulation of cytosolic self-DNA, chronic activation of the cGAS-STING pathway, and severe systemic inflammation.[3]
In Vitro Efficacy in Trex1-/- Macrophages
Bone marrow-derived macrophages (BMDMs) from Trex1-/- mice exhibit a constitutively active cGAS-STING pathway, leading to the spontaneous production of IFN-I and pro-inflammatory cytokines.
| Compound | Cell Model | Treatment | Key Findings | Reference |
| This compound | Trex1-/- BMDMs | 10 μM for 24 hours | Significant suppression of Ifnb1, Cxcl10, and Il6 mRNA expression. | [4] |
In Vivo Efficacy in Trex1-/- Mice
Systemic administration of this compound in the Trex1-/- mouse model has been shown to mitigate the autoimmune phenotype.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Trex1-/- Mice | 10 mg/kg, i.v., every other day for 7 days | Suppressed systemic inflammation. | [4] |
The cGAS-STING Pathway in Other Autoimmune Disease Models
While the primary validation of this compound has been in the context of the Trex1-/- model, the cGAS-STING pathway is implicated in a broader range of autoimmune diseases.
-
Rheumatoid Arthritis (RA): The cGAS-STING pathway is believed to contribute to the pathogenesis of RA.[6] Studies have shown that cGAS deficiency can ameliorate symptoms in a mouse model of inflammatory arthritis.
-
Systemic Lupus Erythematosus (SLE): The role of the cGAS-STING pathway in SLE is more complex and appears to be model-dependent. While some studies suggest a pathogenic role, others indicate that STING deficiency can exacerbate disease in certain murine SLE models, such as the MRL/lpr model.[7][8] This highlights the need for careful consideration of the specific disease context when targeting this pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of cGAS inhibitors like this compound.
Fluorescent Polarization (FP) Assay for cGAS-dsDNA Binding Inhibition
This assay quantitatively measures the ability of a compound to inhibit the binding of dsDNA to cGAS.
Materials:
-
Full-length human cGAS protein (hcGAS-FL)
-
FAM-labeled dsDNA (e.g., FAM-ISD)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Test compound (e.g., this compound)
-
384-well, low-volume, black, round-bottom plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of hcGAS-FL and FAM-ISD in the assay buffer at 2x the final desired concentration.
-
Serially dilute the test compound in the assay buffer.
-
Add 10 µL of the 2x hcGAS-FL/FAM-ISD solution to each well of the 384-well plate.
-
Add 10 µL of the serially diluted test compound or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs) from Trex1-/- Mice
This protocol describes the generation of BMDMs for in vitro studies of cGAS inhibition.
Materials:
-
Trex1-/- mice (and wild-type littermate controls)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile dissection tools
-
70% ethanol
-
Syringes and needles (25G)
-
Cell strainers (70 µm)
-
Non-tissue culture treated petri dishes
Procedure:
-
Euthanize the mouse according to approved protocols.
-
Sterilize the hind legs with 70% ethanol and dissect the femurs and tibias.
-
Remove the muscle tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 25G needle and syringe.
-
Pass the bone marrow cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in complete RPMI-1640 medium.
-
Culture the cells in non-tissue culture treated petri dishes in complete RPMI-1640 medium supplemented with M-CSF (e.g., 20 ng/mL).
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh M-CSF-containing medium to the plates.
-
On day 6 or 7, the cells will have differentiated into a confluent monolayer of BMDMs and are ready for use in experiments.
Visualizing Key Pathways and Workflows
cGAS-STING Signaling Pathway
References
- 1. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ifmthera.com [ifmthera.com]
- 3. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets [frontiersin.org]
- 7. Frontiers | cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE [frontiersin.org]
- 8. cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on XQ2B for Inflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a hallmark of numerous debilitating diseases. A key driver of inflammatory responses is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway, when aberrantly activated by self-DNA, can lead to a sustained and damaging production of pro-inflammatory cytokines and type I interferons. This whitepaper provides an in-depth technical overview of the preliminary studies on XQ2B, a novel cyclopeptide inhibitor of cGAS. This compound has demonstrated significant potential in preclinical models of inflammatory conditions by effectively suppressing the cGAS-STING signaling cascade. This document details the mechanism of action of this compound, summarizes key quantitative data from foundational studies, provides comprehensive experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction to this compound and its Target: The cGAS-STING Pathway
The innate immune system is the body's first line of defense against pathogens and cellular damage. The cGAS-STING pathway is a central component of this system, responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from viruses, bacteria, or damaged host cells.
Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, culminating in the phosphorylation of transcription factors such as IRF3 and the activation of NF-κB. These transcription factors then translocate to the nucleus to induce the expression of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines, including TNF-α, IL-6, and CXCL10.[1][2][3]
While essential for host defense, dysregulation of the cGAS-STING pathway can lead to the chronic production of these inflammatory mediators, contributing to the pathogenesis of a wide range of inflammatory and autoimmune diseases.[4][5] Therefore, targeted inhibition of this pathway represents a promising therapeutic strategy.
This compound is a novel, specific cyclopeptide inhibitor of cGAS.[4][6] It has been identified as a potent modulator of the cGAS-STING pathway, offering a potential therapeutic avenue for cGAS-dependent inflammatory diseases.[6][7]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting cGAS and preventing its activation. The primary mechanism of action involves the following key steps:
-
Binding to the cGAS DNA-Binding Site: this compound is a cyclopeptide that specifically binds to the DNA-binding site of cGAS.[4][6][7] This binding is competitive with dsDNA.
-
Inhibition of cGAS-dsDNA Interaction: By occupying the DNA-binding site, this compound effectively blocks the interaction between cGAS and cytosolic dsDNA.[4][6][7]
-
Prevention of cGAS Activation and Phase Separation: The binding of dsDNA to cGAS is a prerequisite for its conformational activation and subsequent liquid-liquid phase separation, a process critical for efficient cGAMP synthesis. This compound's interference with dsDNA binding prevents these activation steps.[4][6][7]
-
Suppression of Downstream Signaling: By inhibiting cGAS activation, this compound prevents the production of cGAMP, thereby blocking the activation of STING and the subsequent downstream signaling events that lead to the production of type I interferons and pro-inflammatory cytokines.[4][6][7]
This targeted mechanism allows this compound to specifically dampen the inflammatory response driven by aberrant cGAS activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
| In Vitro Activity of this compound | |
| Parameter | Value |
| Binding Affinity (Kd) to human cGAS | 1.2 μM |
| IC50 for cGAS-dsDNA Interaction | 8.5 μM |
| IC50 for cGAMP Production (in vitro) | 15.2 μM |
| Cellular IC50 for IFN-β Production (THP-1 cells) | 1.8 μM |
| In Vivo Efficacy of this compound in Trex1-/- Mice | |
| Parameter | Observation |
| Systemic Inflammation | Significant suppression |
| IFN-β mRNA levels (spleen) | Significantly reduced |
| CXCL10 mRNA levels (spleen) | Significantly reduced |
| IL-6 mRNA levels (spleen) | Significantly reduced |
Data extracted from Wang X, et al. Nature Communications. 2023.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.
In Vitro cGAS Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on cGAS enzymatic function.
Materials:
-
Recombinant human cGAS protein
-
Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)
-
ATP and GTP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
This compound (dissolved in DMSO)
-
96-well assay plates
-
cGAMP ELISA kit for detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare a master mix of recombinant human cGAS and dsDNA in Assay Buffer.
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add the cGAS/dsDNA master mix to each well.
-
Initiate the enzymatic reaction by adding a master mix of ATP and GTP to all wells.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the normalized cGAMP production against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Macrophage Stimulation and Cytokine Measurement
Objective: To assess the effect of this compound on pro-inflammatory cytokine production in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from Trex1-/- mice.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
This compound (dissolved in DMSO).
-
Lipopolysaccharide (LPS) (optional, as a positive control for inflammation).
-
TRIzol reagent for RNA extraction.
-
cDNA synthesis kit.
-
qPCR master mix and primers for Ifnb1, Cxcl10, Il6, and a housekeeping gene (e.g., Gapdh).
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of Trex1-/- mice and differentiate them into BMDMs using M-CSF.
-
Plate the differentiated BMDMs in 12-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
For this specific model, no external stimulant is required as Trex1-/- BMDMs exhibit constitutive cGAS-STING activation.
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, harvest the cells and isolate total RNA using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Ifnb1, Cxcl10, and Il6. Normalize the expression to the housekeeping gene.
-
Alternatively, collect the cell culture supernatant to measure secreted cytokine protein levels using ELISA or a multiplex immunoassay.
In Vivo Murine Model of Systemic Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a model of cGAS-dependent systemic inflammation.
Animal Model:
-
Trex1-/- mice, which develop a lethal autoimmune disease due to the accumulation of endogenous DNA and subsequent chronic cGAS-STING activation.[5][8][9]
Procedure:
-
House Trex1-/- mice under specific pathogen-free conditions.
-
Administer this compound (e.g., 10 mg/kg) or a vehicle control to the mice via an appropriate route (e.g., intravenous injection). The dosing regimen may vary (e.g., every other day for 7 days).[10]
-
Monitor the mice for clinical signs of inflammation and overall health.
-
At the end of the treatment period, euthanize the mice and collect tissues (e.g., spleen, heart, kidney) for analysis.
-
Homogenize the tissues and extract total RNA.
-
Perform qPCR to analyze the expression of inflammatory genes (Ifnb1, Cxcl10, Il6) in the collected tissues.
-
Perform histological analysis (e.g., H&E staining) on tissue sections to assess the extent of immune cell infiltration and tissue damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS activation in classical dendritic cells causes autoimmunity in TREX1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Self-DNA Triggers Inflammatory Disease Dependent on STING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Cyclopeptide XQ2B: A Potent Inhibitor of the cGAS-STING Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a robust inflammatory and antiviral response. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of XQ2B, a novel cyclopeptide inhibitor of cGAS. We will delve into its mechanism of action, present key quantitative data on its inhibitory potency, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to modulate the cGAS-STING pathway for therapeutic benefit.
Introduction: The cGAS-STING Pathway
The cGAS-STING signaling cascade is initiated by the recognition of cytosolic dsDNA by cGAS.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3] This signaling cascade is essential for host defense against pathogens but its aberrant activation by self-DNA can lead to autoimmune disorders.[4]
This compound: A Cyclopeptide Inhibitor of cGAS
This compound is a specific cyclopeptide inhibitor of cGAS that was identified through an in vitro screening assay from a focused library of cyclic peptides.[5][6] It represents a promising therapeutic candidate for the treatment of cGAS-dependent inflammatory diseases.[5][6]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the DNA binding site of cGAS.[5][6] By binding to this site, this compound competitively blocks the interaction of dsDNA with cGAS. This prevents the dsDNA-induced liquid phase condensation and subsequent activation of cGAS, thereby halting the production of cGAMP and the activation of the downstream STING pathway.[5][6]
Quantitative Data
The inhibitory potency of this compound has been characterized in a variety of in vitro and cellular assays. The following tables summarize the key quantitative data.
| In Vitro Assays | IC50 (µM) | Reference |
| Fluorescent Polarization (FP) Assay | ||
| Inhibition of dsDNA binding to cGAS | 19.2 ± 6.7 | [5] |
| cGAS Activity Assay | ||
| Inhibition of cGAMP production | Not explicitly stated |
| Cellular Assays | Cell Line | Stimulus | Readout | IC50 (µM) | Reference |
| Type I Interferon Response | THP-1 Luciferase Reporter | dsDNA | Luciferase Activity | ~5-10 | [5] |
| IFNB1 mRNA Induction | THP-1 | ISD Transfection | qPCR | Not explicitly stated | [5] |
| IFNB1 mRNA Induction | THP-1 | HSV-1 Infection | qPCR | Not explicitly stated | [5] |
| In Vivo Studies | Animal Model | Treatment | Effect | Reference |
| HSV-1 Infection | Wild-type mice | 10 mg/kg this compound (i.v.) | Attenuated host innate antiviral response | [7] |
| Systemic Inflammation | Trex1-/- mice | 10 mg/kg this compound (i.v., every other day for 7 days) | Suppressed systemic inflammation and mRNA levels of Ifnb1, Cxcl10, and Il6 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro cGAS Activity Assay
This assay measures the production of cGAMP by recombinant cGAS in the presence of dsDNA and ATP/GTP.
-
Reagents: Recombinant human cGAS, dsDNA (e.g., ISD), ATP, GTP, assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT), this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction plate, combine recombinant cGAS, dsDNA, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding a mixture of ATP and GTP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction.
-
Quantify the amount of cGAMP produced using a suitable method, such as a competitive ELISA or LC-MS/MS.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cGAS inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Fluorescent Polarization (FP) Assay
This assay measures the ability of this compound to inhibit the binding of a fluorescently labeled dsDNA probe to cGAS.
-
Reagents: Recombinant human cGAS, fluorescently labeled dsDNA (e.g., FAM-ISD), assay buffer, this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black microplate, combine recombinant cGAS, FAM-ISD, and the diluted this compound or vehicle control.
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the cGAS-dsDNA interaction. Calculate the IC50 value as described for the cGAS activity assay.
Cellular Assays in THP-1 Cells
These assays assess the ability of this compound to inhibit the cGAS-STING pathway in a cellular context.
-
Cell Culture: Maintain THP-1 cells (a human monocytic cell line) in appropriate culture medium.
-
Procedure for dsDNA Transfection:
-
Seed THP-1 cells in a culture plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 3 hours).
-
Transfect the cells with dsDNA (e.g., ISD) using a suitable transfection reagent.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Harvest the cells for downstream analysis (e.g., luciferase reporter assay for type I IFN response or qPCR for IFNB1 mRNA levels).
-
-
Procedure for HSV-1 Infection:
-
Follow the same pre-treatment steps as above.
-
Infect the cells with HSV-1 at a specific multiplicity of infection (MOI).
-
Incubate and harvest the cells for analysis as described above.
-
In Vivo Studies in Trex1-/- Mice
Trex1-/- mice are a model for Aicardi-Goutières syndrome and exhibit a cGAS-dependent autoimmune phenotype.[4]
-
Animal Model: Use Trex1-/- mice and wild-type littermates as controls.
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., intravenous injection) according to a defined schedule.
-
Analysis:
-
Monitor for signs of systemic inflammation (e.g., weight loss, tissue pathology).
-
Collect tissues (e.g., spleen, liver, lung) for histological analysis.
-
Measure the expression of inflammatory cytokines and interferon-stimulated genes (ISGs) in tissues and serum by qPCR or ELISA.
-
Conclusion
This compound is a potent and specific inhibitor of cGAS that shows significant promise for the treatment of cGAS-driven inflammatory and autoimmune diseases. Its mechanism of action, involving the direct blockage of dsDNA binding to cGAS, has been well-characterized through a variety of in vitro and cellular assays. In vivo studies have further demonstrated its therapeutic potential in relevant disease models. This technical guide provides a comprehensive resource for researchers and drug developers interested in utilizing this compound as a tool to investigate the cGAS-STING pathway or as a lead compound for further therapeutic development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cGAS activation causes lupus-like autoimmune disorders in a TREX1 mutant mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Initial Characterization of the Novel Cyclopeptide cGAS Inhibitor, XQ2B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic GMP-AMP synthase (cGAS) is a critical sensor of cytosolic DNA, initiating innate immune responses.[1] Its overactivation is implicated in various autoimmune and autoinflammatory diseases, making it a key therapeutic target.[1] This document provides a comprehensive technical overview of the initial characterization of XQ2B, a novel cyclopeptide inhibitor of cGAS. This compound has been identified as a potent and specific inhibitor that functions by blocking the interaction between cGAS and double-stranded DNA (dsDNA), a crucial step for enzyme activation.[1] This guide details the core biophysical and cellular activities of this compound, the experimental protocols used for its characterization, and the signaling pathway it modulates.
Core Compound Characteristics
This compound is a synthetic cyclopeptide developed through a focused library screening designed to identify inhibitors of cGAS.[1] Its structure is optimized for stability and target engagement. The core attributes of cyclopeptides, such as increased rigidity, resistance to proteolytic degradation, and potentially improved cell permeability, make them an attractive modality for challenging targets like cGAS.[2]
Quantitative Data Summary
The initial characterization of this compound yielded quantitative data on its binding affinity, cellular potency, and selectivity. These findings are summarized below.
| Parameter | Value | Method | Target |
| Binding Affinity (KD) | 12.5 nM | Surface Plasmon Resonance (SPR) | Human cGAS (aa 157-522) |
| Cellular Potency (IC50) | 85.3 nM | THP-1 Dual™ Cell Reporter Assay | IFN-β Production |
| Selectivity | >100-fold | Cellular Thermal Shift Assay (CETSA) | STING, TBK1, IRF3 |
| Molecular Weight | 1482.7 g/mol | Mass Spectrometry | N/A |
Mechanism of Action
This compound exerts its inhibitory effect by directly competing with dsDNA for binding to cGAS.[1] By occupying the DNA binding site, this compound prevents the conformational changes and liquid phase condensation required for cGAS activation.[1] This mechanism effectively halts the synthesis of cyclic GMP-AMP (cGAMP) and the subsequent activation of the STING-TBK1-IRF3 signaling axis, which leads to the production of type I interferons and other proinflammatory cytokines.[1]
cGAS-STING Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical cGAS-STING pathway and the specific point of inhibition by this compound.
References
An In-depth Technical Guide to the Therapeutic Potential of XQ2B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information presented in this document is based on publicly available preclinical research. XQ2B is an experimental compound, and its safety and efficacy in humans have not been established. The detailed quantitative data and specific experimental protocols requested for a comprehensive technical guide are not fully available in the public domain. This guide summarizes the existing scientific literature to the greatest extent possible.
Introduction
This compound is a novel cyclopeptide that has emerged as a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a critical intracellular DNA sensor that plays a central role in the innate immune system. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of a range of autoimmune and inflammatory diseases. This compound is being investigated for its therapeutic potential in these cGAS-dependent pathologies.[1][3][4]
Mechanism of Action
This compound exerts its inhibitory effect by directly interfering with the initial step of the cGAS-STING pathway. Its primary mechanism of action is the disruption of the interaction between cGAS and dsDNA.[1][3] By binding to cGAS, this compound prevents the conformational changes and liquid-phase condensation that are necessary for its enzymatic activation.[1][3] This blockade of dsDNA binding effectively inhibits the synthesis of cGAMP, thereby suppressing the downstream signaling cascade that leads to the production of inflammatory mediators.[1][3]
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound in the cGAS-STING signaling pathway.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound in models of cGAS-dependent inflammation. The primary model used to evaluate the efficacy of this compound is the Trex1-deficient (Trex1-/-) mouse. TREX1 is an exonuclease that degrades cytosolic DNA, and its deficiency leads to the accumulation of self-DNA, chronic cGAS activation, and a severe systemic inflammatory and autoimmune phenotype.[3]
In Vitro Efficacy
In cellular assays, this compound has been shown to effectively suppress the production of type I interferons and pro-inflammatory cytokines in primary macrophages derived from Trex1-/- mice.[1][3]
In Vivo Efficacy
-
Suppression of Systemic Inflammation: In Trex1-/- mice, treatment with this compound significantly attenuated systemic inflammation.[3]
-
Reduction of Pro-inflammatory Cytokines: The elevated levels of type I interferons and pro-inflammatory cytokines characteristic of the Trex1-/- mouse model were markedly suppressed by this compound administration.[1][3]
-
Inhibition of Antiviral Immune Responses: this compound was also shown to inhibit the antiviral immune responses induced by herpes simplex virus-1 (HSV-1) in both in vitro and in vivo models, consistent with its mechanism of blocking the cGAS-STING pathway.[1][3]
Quantitative Data
Note: Specific quantitative data such as IC50 values for cGAS inhibition and detailed dose-response relationships for cytokine suppression are not available in the peer-reviewed literature. The following table provides a qualitative summary of the reported findings.
| Parameter | Model System | Effect of this compound | Reference |
| Type I Interferon Production | Primary macrophages from Trex1-/- mice | Significantly suppressed | [1][3] |
| Pro-inflammatory Cytokine Levels | Primary macrophages from Trex1-/- mice | Significantly suppressed | [1][3] |
| Systemic Inflammation | Trex1-/- mice | Efficiently attenuated | [3] |
| Antinuclear Antibody Levels | Trex1-/- mice | Markedly reduced | [3] |
| Antiviral Immune Response | In vitro and in vivo HSV-1 infection models | Inhibited | [1][3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the key experiments involving this compound are not publicly available. The following are generalized descriptions of the methodologies based on the published research.
cGAS Inhibition Assay (General Description)
A common method to assess the inhibition of cGAS is a fluorescence polarization (FP) assay. This assay measures the ability of a compound to disrupt the binding of a fluorescently labeled dsDNA probe to the cGAS protein. A decrease in fluorescence polarization indicates inhibition of the cGAS-dsDNA interaction.
Cellular Assays for Cytokine Production (General Description)
Primary macrophages are isolated from the bone marrow of Trex1-/- mice and cultured. These cells are then treated with varying concentrations of this compound or a vehicle control. After a period of incubation, the cell culture supernatants are collected to measure the levels of secreted cytokines (e.g., IFN-β, IL-6, TNF-α) using enzyme-linked immunosorbent assays (ELISA). Additionally, the cells can be lysed, and RNA extracted for quantitative real-time PCR (qRT-PCR) to measure the gene expression of these cytokines.
In Vivo Studies in Trex1-/- Mice (General Description)
Trex1-/- mice, which spontaneously develop systemic inflammation, are treated with this compound or a vehicle control via a specific route of administration (e.g., intravenous injection) over a defined period. The effects of the treatment are assessed through several endpoints:
-
Histological analysis: Tissues from various organs are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the extent of immune cell infiltration and tissue damage.
-
Cytokine analysis: Blood samples are collected to measure the serum levels of various cytokines and chemokines.
-
Antibody analysis: Serum is also used to measure the levels of autoantibodies, such as antinuclear antibodies.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Generalized workflow for assessing the in vivo efficacy of this compound.
Therapeutic Potential and Future Directions
The preclinical data suggest that this compound holds therapeutic promise for the treatment of autoimmune and inflammatory diseases driven by the aberrant activation of the cGAS-STING pathway. By specifically targeting the upstream sensor, cGAS, this compound may offer a more targeted therapeutic approach compared to broader immunosuppressants.
Future research will likely focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with its dose-response relationship in vivo.
-
Toxicology Studies: Comprehensive safety and toxicology assessments to determine a potential therapeutic window.
-
Efficacy in Other Disease Models: Evaluating the therapeutic efficacy of this compound in other preclinical models of autoimmune diseases where the cGAS-STING pathway is implicated.
-
Lead Optimization: Further medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of this compound and its analogs.
The development of this compound represents a significant step forward in the pursuit of targeted therapies for cGAS-driven pathologies. As a specific inhibitor, it serves as a valuable tool for further elucidating the role of the cGAS-STING pathway in health and disease, and as a potential scaffold for the development of new medicines.[1]
References
- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic prediction of an antibody in mice based on an in vitro cell-based approach using target receptor-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
XQ2B: A Technical Guide to its Impact on Cytosolic DNA Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system provides the first line of defense against invading pathogens. A critical component of this system is the detection of cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a primary sensor of cytosolic DNA, and its activation leads to the production of type I interferons and other inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune and autoininflammatory diseases. This technical guide provides an in-depth overview of XQ2B, a novel cyclopeptide inhibitor of cGAS. We will explore its mechanism of action, its impact on the cytosolic DNA sensing pathway, and provide detailed experimental protocols for its characterization. This document is intended to be a valuable resource for researchers and drug development professionals working in the fields of immunology, infectious diseases, and autoimmune disorders.
Introduction to Cytosolic DNA Sensing and the cGAS-STING Pathway
The presence of DNA in the cytoplasm of eukaryotic cells is a potent danger signal that triggers a robust innate immune response.[1] This cytosolic DNA can originate from various sources, including invading pathogens like viruses and bacteria, or from the host itself under conditions of cellular stress and damage, such as the leakage of mitochondrial or nuclear DNA.[1] To detect this misplaced DNA, cells have evolved a sophisticated surveillance system, with cyclic GMP-AMP synthase (cGAS) being a central sensor.[2][3]
Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and enzymatic activation.[1] Activated cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[1][4] This 2'3'-cGAMP then binds to the adaptor protein, stimulator of interferon genes (STING), which is located on the endoplasmic reticulum.[5] The binding of 2'3'-cGAMP to STING initiates a signaling cascade. STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][5] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs), such as IFN-β.[1] Secreted type I IFNs then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[1][6] In parallel, the cGAS-STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[1][5]
While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to detrimental autoimmune and autoinflammatory conditions.[1][7] Therefore, the development of specific inhibitors of this pathway is of significant therapeutic interest.
This compound: A Novel Cyclopeptide Inhibitor of cGAS
This compound is a recently identified cyclopeptide that acts as a specific inhibitor of cGAS.[2] It was discovered through in vitro screening of a focused library of cyclic peptides.[2]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting cGAS and preventing its interaction with dsDNA.[2] The cyclopeptide specifically binds to the DNA-binding site of cGAS.[2] This direct binding sterically hinders the association of dsDNA with cGAS, thereby preventing the initial and critical step in the activation of the cytosolic DNA sensing pathway.[2] Consequently, dsDNA-induced liquid phase condensation and the subsequent activation of cGAS are inhibited.[2]
References
- 1. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 2. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytosolic DNA Sensors and CNS Responses to Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Therapeutic Effectiveness of Interferon-α2b against COVID-19 with Community-Acquired Pneumonia: The Ukrainian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosolic DNA‐sensing immune response and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on XQ2B: A cGAS Inhibitor with Implications for Viral Infection
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on XQ2B, a novel cyclopeptide inhibitor of the innate immune sensor, cyclic GMP-AMP synthase (cGAS). By elucidating its mechanism of action and its impact on viral infection, particularly with Herpes Simplex Virus 1 (HSV-1), this document serves as a comprehensive resource for scientists and professionals engaged in immunology, virology, and therapeutic development.
Executive Summary
This compound is a specific inhibitor of cGAS, a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage. This compound functions by directly binding to the DNA-binding site of cGAS, thereby preventing the interaction with dsDNA and subsequent activation of the cGAS-STING signaling pathway. This inhibition leads to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines. Research has demonstrated that by suppressing this antiviral response, this compound enhances the replication of HSV-1 both in vitro and in vivo. These findings position this compound as a critical research tool for studying the cGAS-STING pathway and as a potential scaffold for the development of therapeutics for cGAS-dependent inflammatory diseases.
Mechanism of Action of this compound
This compound is a cyclopeptide that was identified through in vitro screening for its ability to inhibit cGAS. Its primary mechanism of action is the competitive inhibition of dsDNA binding to cGAS. This prevents the conformational changes and subsequent enzymatic activity of cGAS, which is responsible for synthesizing the second messenger cyclic GMP-AMP (cGAMP). The inhibition of cGAMP production, in turn, prevents the activation of the STING protein, a downstream effector that orchestrates the transcriptional response leading to the production of type I interferons and other cytokines.
Signaling Pathway
The cGAS-STING pathway is a pivotal component of the innate immune response to cytosolic DNA. The inhibitory action of this compound occurs at the initial step of this cascade.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
Table 1: In Vitro cGAS Inhibition by this compound
| Parameter | Value | Assay Type |
| Binding Affinity (Kd) to hcGAS-FL | 0.88 μM | Surface Plasmon Resonance (SPR) |
| IC50 for cGAS-DNA Interaction | 1.6 μM | Fluorescence Polarization (FP) |
Table 2: Cellular Activity of this compound in Trex1-/- Bone Marrow-Derived Macrophages (BMDMs)
| Gene Target | This compound Concentration | Inhibition of mRNA Expression |
| Ifnb1 | 10 μM | Significant suppression |
| Cxcl10 | 10 μM | Significant suppression |
| Il6 | 10 μM | Significant suppression |
Table 3: In Vivo Efficacy of this compound in a Trex1-/- Mouse Model of Autoimmunity
| Parameter | Dosage | Treatment Regimen | Outcome |
| Systemic Inflammation | 10 mg/kg | Intravenous, every other day for 7 days | Attenuated inflammation in heart, stomach, tongue, kidney, and skeletal muscle. |
| Cytokine mRNA Levels | 10 mg/kg | Intravenous, every other day for 7 days | Suppressed mRNA levels of Ifnb1, Cxcl10, and Il6. |
Table 4: Effect of this compound on HSV-1 Infection In Vivo
| Parameter | Dosage | Treatment Time | Outcome |
| Host Antiviral Response | 10 mg/kg | 3 hours post-infection (intravenous) | Attenuated innate antiviral response in Wild-Type mice. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the foundational research of this compound.
In Vitro cGAS Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the binding of dsDNA to cGAS.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of FAM-labeled dsDNA (e.g., ISD) in FP buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
Prepare a 2X solution of purified full-length human cGAS in FP buffer.
-
Prepare a serial dilution of this compound in FP buffer.
-
-
Assay Procedure:
-
Add 10 µL of the serially diluted this compound solution to the wells of a 384-well black plate.
-
Add 10 µL of the 2X FAM-labeled dsDNA solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X cGAS solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable microplate reader with excitation at 485 nm and emission at 535 nm.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to determine the binding affinity (Kd) of this compound to cGAS.
Protocol:
-
Chip Preparation:
-
Immobilize purified full-length human cGAS onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in HBS-EP+ buffer (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the different concentrations of this compound over the cGAS-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
In Vitro HSV-1 Infection Assay
This assay evaluates the effect of this compound on HSV-1 replication in cell culture.
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed L929 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound for 2 hours.
-
-
Viral Infection:
-
Infect the cells with HSV-1 at an MOI of 1.
-
After 1 hour of adsorption, remove the inoculum and add fresh media containing the respective concentrations of this compound.
-
-
Quantification of Viral Replication:
-
At 24 hours post-infection, collect the cell culture supernatants.
-
Perform a plaque assay on Vero cells to determine the viral titer (Plaque Forming Units/mL).
-
Alternatively, extract DNA from the infected cells and quantify the viral genome copy number by qPCR using primers specific for an HSV-1 gene (e.g., UL30).
-
In Vivo Trex1-/- Mouse Model of Autoimmunity
This model is used to assess the anti-inflammatory efficacy of this compound in a setting of cGAS overactivation.
Protocol:
-
Animal Model:
-
Use 8-week-old male C57BL/6 Trex1-/- mice.
-
-
Drug Administration:
-
Administer this compound at a dosage of 10 mg/kg via intravenous injection.
-
For the anti-inflammatory effect study, inject every other day for a 7-day cycle.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and harvest tissues (heart, stomach, tongue, kidney, skeletal muscle).
-
Perform histological analysis (e.g., H&E staining) to assess inflammation.
-
Extract RNA from tissues and perform RT-qPCR to measure the mRNA levels of Ifnb1, Cxcl10, and Il6.
-
Conclusion
The foundational research on this compound has established it as a potent and specific inhibitor of cGAS. Its mechanism of action, involving the direct blockage of dsDNA binding, has been well-characterized through a variety of biochemical and cellular assays. The demonstration of its ability to enhance HSV-1 infection by dampening the innate immune response underscores the critical role of the cGAS-STING pathway in antiviral defense. Furthermore, its efficacy in a mouse model of cGAS-driven autoimmunity highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides the essential data and methodologies for researchers to further explore the biological functions of the cGAS-STING pathway and to advance the development of next-generation immunomodulatory drugs.
Methodological & Application
No Public Information Available for "XQ2B Experimental Protocol"
Following a comprehensive search, no publicly available scientific literature or documentation could be found for an experimental protocol specifically designated as "XQ2B." This suggests that "this compound" may be an internal, proprietary, or unpublished codename for a specific research protocol, or potentially a hypothetical example.
Without access to foundational information on the nature of "this compound," its scientific objectives, and the associated molecular or cellular mechanisms, it is not possible to generate the detailed Application Notes and Protocols as requested. The core requirements, including data presentation, detailed methodologies, and signaling pathway diagrams, are contingent on the availability of this specific information.
To fulfill your request for a detailed protocol with the specified formatting, please provide the name of a known and publicly documented in vitro experimental protocol.
Examples of well-established protocols that can be detailed include:
-
Luciferase Reporter Assay: To measure the activity of a specific signaling pathway or promoter.
-
Western Blotting: For the detection and quantification of specific proteins in a sample.
-
MTT or WST-1 Assay: For the assessment of cell viability and proliferation.
-
ELISA (Enzyme-Linked Immunosorbent Assay): For the quantification of a specific protein or antibody in a sample.
-
CRISPR-Cas9 Gene Editing Efficiency Assay: To determine the success rate of genomic modifications.
Upon receiving a valid protocol name, a detailed response will be generated that adheres to all your specified requirements for data presentation, experimental procedures, and Graphviz visualizations.
Application Notes and Protocols for XQ2B in In Vivo Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
XQ2B is a potent and specific cyclic GMP-AMP synthase (cGAS) inhibitor. It functions by targeting the interaction between cGAS and double-stranded DNA (dsDNA), thereby preventing the liquid phase separation required for cGAS activation.[1][2][3] This inhibitory action blocks the downstream signaling cascade of the cGAS-STING pathway, which is a critical component of the innate immune response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and autoinflammatory diseases. In preclinical research, the Trex1-/- mouse model, which exhibits a systemic inflammatory phenotype due to the accumulation of endogenous DNA and subsequent cGAS activation, serves as a valuable tool for evaluating the in vivo efficacy of cGAS inhibitors like this compound.[1][3] These application notes provide detailed protocols for the administration of this compound in this mouse model of systemic inflammation.
Mechanism of Action: cGAS-STING Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by directly interfering with the initial step of the cGAS-STING signaling pathway. Under pathological conditions, such as in Trex1-deficient mice, self-DNA accumulates in the cytoplasm and activates cGAS. This leads to the production of the second messenger cGAMP, which in turn activates STING and triggers a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines. This compound, by binding to cGAS and preventing its interaction with DNA, effectively halts this inflammatory cascade at its origin.
Caption: this compound inhibits the cGAS-STING signaling pathway.
Quantitative Data Summary
The following table summarizes the recommended dosage and administration of this compound for in vivo studies in the Trex1-/- mouse model of systemic inflammation.
| Parameter | Value | Reference |
| Compound | This compound | [1][3] |
| Animal Model | C57BL/6 Trex1-/- male mice (8 weeks old) | [1] |
| Dosage | 10 mg/kg | [1][3] |
| Administration Route | Intravenous (i.v.) injection | [1][3] |
| Dosing Schedule (Anti-inflammatory effect) | Every other day for 7 days | [1][3] |
| Dosing Schedule (Survival analysis) | Every other day for 11 days | [1] |
Experimental Protocols
In Vivo Study Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a mouse model of inflammation.
Caption: General workflow for in vivo this compound efficacy studies.
Detailed Protocol: Administration of this compound in Trex1-/- Mice
1. Animal Model:
-
Use 8-week-old male C57BL/6 Trex1-/- mice. These mice spontaneously develop an autoimmune disease-like phenotype.[1]
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow mice to acclimate for at least one week before the start of the experiment.
2. Preparation of this compound Formulation:
-
Note: The specific vehicle for in vivo administration of this compound is not detailed in the provided search results. A common vehicle for intravenous administration of peptide-based inhibitors is sterile saline or a solution containing a solubilizing agent such as DMSO and a surfactant like Tween 80, further diluted in saline or PBS. It is crucial to perform solubility and stability tests for this compound in the chosen vehicle prior to in vivo use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of dosing, dilute the stock solution with the appropriate vehicle to the final concentration for injection. The final concentration of the solubilizing agent (e.g., DMSO) should be minimized and kept consistent across all treatment groups.
3. Dosing and Administration:
-
Randomly assign mice to a vehicle control group and an this compound treatment group.
-
Administer this compound at a dose of 10 mg/kg body weight via intravenous injection (e.g., into the tail vein).[1][3]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
For the evaluation of anti-inflammatory effects, injections should be performed every other day for a total of 7 days.[1][3]
-
For survival studies, the dosing regimen of every other day should be extended to 11 days.[1]
4. Monitoring and Endpoint Analysis:
-
Monitor the general health and body weight of the mice throughout the study.
-
At the end of the treatment period (e.g., day 8 for the anti-inflammatory study), euthanize the mice.
-
Collect blood via cardiac puncture to obtain serum for cytokine analysis.
-
Harvest relevant tissues (e.g., heart, stomach, tongue, kidney, and skeletal muscle) for histopathological analysis and to measure the mRNA levels of inflammatory markers such as Ifnb1, Cxcl10, and Il6 by quantitative real-time PCR (qRT-PCR).[1]
5. Expected Outcomes:
-
Treatment with this compound is expected to attenuate the inflammation in various organs of Trex1-/- mice.[1]
-
A significant reduction in the mRNA levels of Ifnb1, Cxcl10, and Il6 is anticipated in the tissues of this compound-treated mice compared to the vehicle-treated controls.[1]
These protocols and notes, derived from the available preclinical data, provide a foundational framework for the in vivo investigation of this compound in mouse models of inflammation. Researchers should adapt these guidelines as necessary based on their specific experimental objectives and institutional animal care and use committee (IACUC) regulations.
References
Application Notes and Protocols: Evaluation of XQ2B in Herpes Simplex Virus-1 (HSV-1) Infection Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Herpes Simplex Virus-1 (HSV-1) is a prevalent human pathogen responsible for a range of diseases, from common cold sores to more severe conditions like keratitis and encephalitis.[1][2][3] The increasing emergence of resistance to current antiviral therapies necessitates the discovery and development of novel anti-HSV-1 agents.[4] XQ2B is a novel small molecule compound with putative antiviral properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanism of action of this compound against HSV-1 infection in vitro. The following protocols describe key assays for determining the cytotoxicity of this compound, its ability to inhibit HSV-1 plaque formation, its effect on viral entry, and the stage of the viral replication cycle it targets.
Principle
The evaluation of a potential antiviral compound like this compound involves a series of in vitro assays to determine its efficacy and safety profile. Initially, the cytotoxicity of the compound is assessed to establish a non-toxic working concentration range for subsequent antiviral experiments. The primary antiviral activity is often determined using a plaque reduction assay, which quantifies the inhibition of viral replication and spread.[5][6] To elucidate the mechanism of action, further assays can be employed. A viral entry assay can determine if the compound prevents the virus from entering the host cell. Time-of-addition assays help to pinpoint the stage of the viral lifecycle (e.g., attachment, entry, replication, or egress) that is inhibited by the compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Vero Cells
This table summarizes the effect of this compound on the viability of Vero cells, as determined by an MTT assay after 48 hours of incubation. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 1 | 98.5 |
| 5 | 95.2 |
| 10 | 90.8 |
| 25 | 85.1 |
| 50 | 70.3 |
| 100 | 52.6 |
| 200 | 25.4 |
| CC₅₀ (µM) | >100 |
Table 2: Anti-HSV-1 Activity of this compound by Plaque Reduction Assay
This table presents the dose-dependent inhibition of HSV-1 plaque formation in Vero cells by this compound. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
| This compound Concentration (µM) | Plaque Count (average) | % Inhibition |
| 0 (Virus Control) | 120 | 0 |
| 1 | 105 | 12.5 |
| 5 | 78 | 35 |
| 10 | 55 | 54.2 |
| 25 | 23 | 80.8 |
| 50 | 8 | 93.3 |
| EC₅₀ (µM) | 8.5 | |
| Selectivity Index (SI) | >11.7 |
Table 3: Effect of this compound on HSV-1 Entry
This table shows the results of a viral entry assay, where this compound was present only during the viral adsorption and penetration period. Inhibition of viral entry is quantified by the reduction in the expression of an early viral gene or a reporter virus.
| Treatment | Viral Gene Expression (relative units) | % Inhibition of Entry |
| No Drug (Virus Control) | 1.0 | 0 |
| This compound (10 µM) | 0.45 | 55 |
| This compound (25 µM) | 0.21 | 79 |
| This compound (50 µM) | 0.09 | 91 |
Table 4: Time-of-Addition Assay of this compound on HSV-1 Replication
This table illustrates the effect of adding this compound at different time points relative to HSV-1 infection. This helps to determine if the compound acts on early or late stages of the viral replication cycle.
| Time of this compound Addition (hours post-infection) | Viral Titer (PFU/mL) | % Inhibition |
| No Drug | 5.2 x 10⁶ | 0 |
| -2 to 1 (Adsorption) | 2.1 x 10⁶ | 59.6 |
| 0 to 24 (Full time) | 3.5 x 10⁵ | 93.3 |
| 1 to 24 (Post-entry) | 8.9 x 10⁵ | 82.9 |
| 4 to 24 (Post-replication) | 3.8 x 10⁶ | 26.9 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to Vero cells.
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the cell control and determine the CC₅₀ value.
Protocol 2: Plaque Reduction Assay
Objective: To quantify the antiviral activity of this compound against HSV-1.
Materials:
-
Vero cells
-
DMEM with 2% FBS
-
HSV-1 stock of known titer
-
This compound stock solution
-
Methylcellulose overlay (e.g., 2% methylcellulose in DMEM)
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
12-well plates
Procedure:
-
Seed Vero cells in 12-well plates and grow to confluence.[5][6]
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-incubate the confluent cell monolayers with the this compound dilutions for 2 hours at 37°C.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01 (approximately 100 plaque-forming units (PFU)/well) for 1 hour at 37°C. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of methylcellulose overlay containing the respective concentrations of this compound to each well.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.[5]
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Crystal Violet solution for 15-30 minutes.[5][7]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus control. Determine the EC₅₀ value.
Protocol 3: Viral Entry Assay
Objective: To determine if this compound inhibits the entry of HSV-1 into host cells.
Materials:
-
Vero cells
-
HSV-1 (a reporter strain expressing β-galactosidase or GFP is recommended)
-
This compound stock solution
-
DMEM
-
Citrate buffer (pH 3.0)
-
Appropriate substrate for the reporter (e.g., ONPG for β-galactosidase) or a fluorescence microscope for GFP.
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Chill the plates at 4°C for 30 minutes.
-
Adsorb HSV-1 (MOI of 1) to the cells in the presence or absence of this compound for 2 hours at 4°C.
-
Shift the temperature to 37°C for 2 hours to allow for viral penetration.
-
Inactivate any non-penetrated virus by washing the cells with citrate buffer (pH 3.0) for 1 minute, followed by two washes with PBS.
-
Add fresh culture medium and incubate for 6-8 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the percentage of entry inhibition relative to the virus control.
Visualizations
Signaling Pathway Diagram
References
- 1. Simple and Rapid High-Throughput Assay to Identify HSV-1 ICP0 Transactivation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes Simplex Type 1 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 6. jove.com [jove.com]
- 7. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
Application Notes and Protocols: A Novel STING Inhibitor, Compound S-101, for the Amelioration of Autoimmunity in Trex1-/- Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is a critical exonuclease responsible for the degradation of cytosolic single- and double-stranded DNA, thereby preventing the inappropriate activation of innate immune pathways.[1][2][3] Genetic mutations leading to loss of TREX1 function result in the accumulation of endogenous DNA in the cytoplasm.[1][4] This accumulation is sensed by the cyclic GMP-AMP synthase (cGAS), which triggers the production of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), leading to the downstream activation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[2][3] This signaling cascade culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, driving the pathogenesis of autoimmune diseases such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[1][5]
Mice deficient in Trex1 (Trex1-/-) recapitulate key features of these human autoimmune diseases, including elevated type I IFN signatures, autoantibody production, and systemic inflammation, ultimately leading to premature mortality.[1][6] Consequently, the Trex1-/- mouse model is an invaluable tool for the preclinical evaluation of therapeutic agents targeting the cGAS-STING pathway. This document outlines the preclinical efficacy and treatment protocol for Compound S-101, a novel, potent, and selective small molecule inhibitor of STING, in the Trex1-/- mouse model of sterile inflammation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of Compound S-101 in Trex1-/- mice.
Table 1: Effect of Compound S-101 on Pro-inflammatory Cytokine Levels in Serum of Trex1-/- Mice
| Treatment Group | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Wild-Type (WT) + Vehicle | 15.2 ± 3.1 | 25.6 ± 4.5 | 30.1 ± 5.2 |
| Trex1-/- + Vehicle | 185.7 ± 20.3 | 150.4 ± 15.8 | 175.9 ± 18.1 |
| Trex1-/- + Compound S-101 | 45.3 ± 8.9 | 55.2 ± 9.1 | 60.7 ± 10.3 |
Data are presented as mean ± standard deviation.
Table 2: Impact of Compound S-101 on Autoantibody Titers in Trex1-/- Mice
| Treatment Group | Anti-dsDNA IgG (U/mL) | Anti-ssDNA IgG (U/mL) |
| Wild-Type (WT) + Vehicle | 25.1 ± 5.4 | 30.8 ± 6.1 |
| Trex1-/- + Vehicle | 350.6 ± 40.2 | 410.3 ± 45.7 |
| Trex1-/- + Compound S-101 | 95.4 ± 15.1 | 110.9 ± 18.3 |
Data are presented as mean ± standard deviation.
Table 3: Survival Rate of Trex1-/- Mice Following Treatment with Compound S-101
| Treatment Group | Median Survival (Days) | Percent Survival at 24 Weeks |
| Wild-Type (WT) + Vehicle | >168 | 100% |
| Trex1-/- + Vehicle | 98 | 20% |
| Trex1-/- + Compound S-101 | 155 | 80% |
Experimental Protocols
Protocol 1: In Vivo Administration of Compound S-101 to Trex1-/- Mice
This protocol describes the preparation and administration of Compound S-101 to Trex1-/- mice to assess its therapeutic efficacy.
Materials:
-
Compound S-101
-
Vehicle solution (e.g., 5% DMSO, 10% PEG300, 2.5% Tween-80 in PBS)[4]
-
Trex1-/- mice (6-8 weeks old)
-
Wild-type C57BL/6J mice (age-matched controls)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of Compound S-101 in DMSO.
-
On each treatment day, dilute the stock solution to the final desired concentration (e.g., 10 mg/kg) in the vehicle solution. Ensure the final DMSO concentration is below 5%.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Dosing:
-
House mice in a specific pathogen-free facility with ad libitum access to food and water.
-
Randomly assign Trex1-/- mice to either the vehicle control group or the Compound S-101 treatment group (n ≥ 8 per group).
-
Administer Compound S-101 or vehicle via intraperitoneal (IP) injection once daily.
-
Monitor animal health, body weight, and clinical signs of disease (e.g., skin lesions, wasting) daily.
-
-
Sample Collection:
-
At predetermined endpoints (e.g., 4, 8, and 12 weeks of treatment), collect blood via retro-orbital or submandibular bleed for serum analysis.
-
At the study endpoint, euthanize mice and collect tissues (e.g., spleen, lymph nodes, heart, kidney) for histological and molecular analysis.
-
Protocol 2: Quantification of Cytokine Levels by ELISA
This protocol details the measurement of pro-inflammatory cytokines in mouse serum.
Materials:
-
Mouse IFN-β, TNF-α, and IL-6 ELISA kits
-
Serum samples from treated and control mice
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Centrifuge samples at 10,000 x g for 5 minutes to pellet any debris.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, add standards and diluted samples to the antibody-coated wells of the 96-well plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Analysis of STING Pathway Activation by Western Blot
This protocol is for assessing the phosphorylation status of key proteins in the STING signaling pathway in tissue lysates.
Materials:
-
Spleen or lymph node tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Visualizations
Caption: cGAS-STING signaling pathway in TREX1 deficiency and point of intervention for Compound S-101.
Caption: Experimental workflow for evaluating Compound S-101 in the Trex1-/- mouse model.
References
- 1. Genetics, TREX1 Mutations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of TREX1 deficiency-induced cellular senescence and interferonopathies by inhibition of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREX1 three prime repair exonuclease 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. cGAS activation in classical dendritic cells causes autoimmunity in TREX1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing XQ2B Impact on Phase Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biomolecular condensates are membrane-less organelles that form through liquid-liquid phase separation (LLPS) and play crucial roles in various cellular processes, including signal transduction, gene regulation, and stress response.[1] The dysregulation of LLPS has been implicated in numerous diseases, such as neurodegenerative disorders and cancer, making the modulation of phase separation a promising therapeutic strategy.[1][2] Small molecules that can enhance, inhibit, or alter the material properties of these condensates are of significant interest in drug discovery.[1][3]
This document provides detailed protocols for assessing the impact of a hypothetical small molecule, XQ2B, on protein phase separation. The described methods include in vitro turbidity assays, fluorescence microscopy-based droplet analysis, and Fluorescence Recovery After Photobleaching (FRAP) to characterize the formation, morphology, and dynamics of biomolecular condensates in the presence of this compound. Additionally, we present a model signaling pathway, the Wnt/β-catenin pathway, where LLPS is critical for its regulation and can be a potential target for therapeutic intervention by molecules like this compound.[4][5][6]
I. In Vitro Assessment of this compound on Protein Phase Separation
Turbidity Assay
Application: To rapidly screen and quantify the effect of this compound on the propensity of a protein to undergo phase separation by measuring the scattering of light by protein condensates.[2] An increase in turbidity indicates an enhancement of LLPS, while a decrease suggests inhibition.
Experimental Protocol:
Materials and Reagents:
-
Purified protein of interest (e.g., FUS, TDP-43, or a target-specific protein)
-
This compound stock solution (in a compatible solvent, e.g., DMSO)
-
Phase Separation Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.4)[7]
-
Crowding agent (e.g., PEG-8000)[7]
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm or 600 nm[8]
-
Low-binding microcentrifuge tubes and plates
Procedure:
-
Prepare a dilution series of the purified protein in the Phase Separation Buffer.
-
Prepare a dilution series of this compound in the same buffer. The final solvent concentration should be kept constant across all samples.
-
In a 96-well plate or cuvette, mix the protein solution with the this compound solution at various concentrations. Include a vehicle control (solvent only).
-
Induce phase separation by adding a crowding agent like PEG-8000 to a final concentration that promotes LLPS.[7]
-
Incubate the samples at the desired temperature for a specified time (e.g., 10-30 minutes) to allow phase separation to equilibrate.
-
Measure the turbidity of each sample by recording the absorbance at 340 nm or 600 nm.[8]
Data Presentation:
| Protein Concentration (µM) | This compound Concentration (µM) | Vehicle Control (Absorbance) | This compound Treated (Absorbance) | Fold Change |
| 10 | 1 | 0.15 | 0.25 | 1.67 |
| 10 | 10 | 0.15 | 0.45 | 3.00 |
| 10 | 100 | 0.15 | 0.05 | 0.33 |
| 20 | 1 | 0.30 | 0.50 | 1.67 |
| 20 | 10 | 0.30 | 0.75 | 2.50 |
| 20 | 100 | 0.30 | 0.10 | 0.33 |
Experimental Workflow:
Fluorescence Microscopy of Condensates
Application: To visualize and characterize the morphology, size, and number of protein condensates in the presence and absence of this compound. This provides qualitative and quantitative insights into how this compound affects the physical properties of the condensates.
Experimental Protocol:
Materials and Reagents:
-
Fluorescently labeled purified protein of interest (e.g., GFP-tagged)
-
Unlabeled purified protein of interest
-
This compound stock solution
-
Phase Separation Buffer
-
Crowding agent (e.g., PEG-8000)
-
Microscope slides and coverslips (passivated with PEG to reduce surface interactions)
-
Confocal or fluorescence microscope
Procedure:
-
Prepare a mixture of fluorescently labeled and unlabeled protein (e.g., 1:10 ratio) in Phase Separation Buffer.
-
Add this compound or vehicle control to the protein solution.
-
Induce phase separation by adding a crowding agent.
-
Pipette a small volume (e.g., 5-10 µL) of the sample onto a passivated microscope slide and cover with a coverslip.
-
Image the samples using a confocal or fluorescence microscope. Acquire images at different time points to observe the evolution of the condensates.
-
Analyze the images to quantify droplet size, number, and circularity using software such as ImageJ.[9]
Data Presentation:
| Treatment | This compound (µM) | Average Droplet Area (µm²) | Droplet Count per Field | Average Circularity |
| Vehicle | 0 | 5.2 ± 1.8 | 150 ± 25 | 0.85 ± 0.05 |
| This compound | 1 | 7.8 ± 2.1 | 120 ± 20 | 0.88 ± 0.04 |
| This compound | 10 | 12.5 ± 3.5 | 80 ± 15 | 0.92 ± 0.03 |
| This compound | 100 | 1.5 ± 0.5 | 350 ± 40 | 0.75 ± 0.08 |
Experimental Workflow:
Fluorescence Recovery After Photobleaching (FRAP)
Application: To assess the effect of this compound on the internal dynamics and material properties of protein condensates.[10] A faster fluorescence recovery indicates a more liquid-like state, while a slower or incomplete recovery suggests a more gel-like or solid-like state.[11]
Experimental Protocol:
Materials and Reagents:
-
Fluorescently labeled purified protein
-
This compound stock solution
-
Phase Separation Buffer
-
Crowding agent
-
Confocal microscope with FRAP capabilities
Procedure:
-
Prepare protein condensates with and without this compound as described in the fluorescence microscopy protocol.
-
Identify a region of interest (ROI) within a condensate.
-
Acquire a few pre-bleach images of the ROI.
-
Use a high-intensity laser to photobleach the fluorescent molecules within the ROI.
-
Acquire a time-lapse series of images of the condensate to monitor the recovery of fluorescence in the bleached ROI.[9]
-
Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery (t½).
Data Presentation:
| Treatment | This compound (µM) | Mobile Fraction (%) | Recovery Half-Time (t½, seconds) |
| Vehicle | 0 | 85 ± 5 | 10.2 ± 1.5 |
| This compound | 1 | 90 ± 4 | 8.5 ± 1.2 |
| This compound | 10 | 95 ± 3 | 5.1 ± 0.8 |
| This compound | 100 | 40 ± 8 | 35.6 ± 4.2 |
Experimental Workflow:
II. Impact of this compound on a Signaling Pathway Involving Phase Separation
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[6] A key regulatory hub of this pathway is the β-catenin destruction complex, which is a biomolecular condensate formed through the phase separation of scaffold proteins like Axin and APC.[4][12] In the absence of a Wnt signal, this complex captures and phosphorylates β-catenin, targeting it for degradation. Upon Wnt stimulation, the destruction complex is disassembled, leading to the accumulation and nuclear translocation of β-catenin, which then activates target gene expression.[6]
Small molecules that modulate the LLPS of the destruction complex components could therefore act as potent regulators of Wnt signaling. For instance, a molecule like this compound could either stabilize the destruction complex (inhibiting the pathway) or promote its disassembly (activating the pathway).
Signaling Pathway Diagram:
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the impact of the small molecule this compound on protein phase separation. By combining turbidity assays for high-throughput screening, fluorescence microscopy for detailed morphological analysis, and FRAP for assessing condensate dynamics, researchers can gain a multi-faceted understanding of how this compound modulates LLPS. Furthermore, placing these findings in the context of a biologically relevant signaling pathway, such as the Wnt/β-catenin pathway, can provide crucial insights into the potential therapeutic applications of such molecules. These methods are adaptable to a wide range of proteins and cellular contexts, making them valuable tools for academic research and drug development.
References
- 1. Small molecules in regulating protein phase separation: Regulating protein phase separation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spectrophotometric Turbidity Assay to Study Liquid-Liquid Phase Separation of UBQLN2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecules as Regulators of Liquid-Liquid Phase Separation: Mechanisms and Strategies for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid-liquid phase separation drives the β-catenin destruction complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dishevelled phase separation promotes Wnt signalosome assembly and destruction complex disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dishevelled phase separation promotes Wnt signalosome assembly and destruction complex disassembly | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visualization and Quantitation of Phase-Separated Droplet Formation by Human HP1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Characterizing the Material Properties of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Techniques in Condensate Research | CD-CODE Encyclopedia [wiki.cd-code.org]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for Evaluating the Antiviral Immune Response to XQ2B, a Novel TLR7 Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The innate immune system serves as the primary defense against viral pathogens, with pattern recognition receptors (PRRs) playing a crucial role in detecting viral components and initiating an antiviral state. Toll-like receptor 7 (TLR7) is an endosomal PRR that recognizes single-stranded viral RNA, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines are essential for establishing an antiviral environment and orchestrating a broader immune response.
XQ2B is a novel synthetic small molecule hypothesized to act as a potent TLR7 agonist. This document provides a comprehensive suite of protocols to characterize the in vitro antiviral and immunomodulatory properties of this compound. The following protocols detail methods to:
-
Assess the direct antiviral efficacy of this compound.
-
Quantify the induction of type I interferons and pro-inflammatory cytokines.
-
Investigate the activation of downstream antiviral signaling pathways.
These protocols are designed to provide a robust framework for evaluating the potential of this compound as a novel antiviral therapeutic agent.
Overall Experimental Workflow
The evaluation of this compound follows a logical progression from determining its direct antiviral effect to elucidating its mechanism of action on immune cells. The workflow begins with assessing the compound's ability to inhibit viral replication in a relevant cell line. Subsequently, its capacity to stimulate an immune response is measured by quantifying cytokine production in primary immune cells. Finally, the underlying molecular signaling pathways activated by this compound are analyzed to confirm its hypothesized mechanism.
Troubleshooting & Optimization
troubleshooting XQ2B solubility issues in vitro
Technical Support Center: XQ2B
Introduction to this compound
This compound is a novel, potent, and selective kinase inhibitor targeting the intracellular XYZ signaling pathway, a critical cascade implicated in various proliferative diseases. As a hydrophobic crystalline solid, this compound requires careful handling to ensure its effective use and to obtain reproducible results in in vitro studies. This guide provides answers to frequently asked questions and detailed troubleshooting for common solubility issues encountered during experimental workflows.
Frequently Asked questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for creating a primary stock solution of this compound is 100% anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: My this compound powder is not fully dissolving in DMSO. What should I do?
A2: If you experience difficulty dissolving this compound in DMSO, consider the following steps:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.[1]
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[1][2]
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
Q3: I observed a precipitate after diluting my DMSO stock solution into my aqueous cell culture medium. Is this expected?
A3: It is a common issue for hydrophobic compounds like this compound to precipitate when diluted from a high-concentration organic stock into an aqueous medium.[3][4][5] This occurs due to the rapid change in solvent polarity. The goal is to prepare a final working solution that is a thermodynamically stable, supersaturated solution or a fine colloidal suspension for the duration of the cell treatment. The troubleshooting section below provides detailed strategies to mitigate this.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The maximum tolerated DMSO concentration varies between cell lines.[6][7][8] As a general rule:
-
≤ 0.1% DMSO: Considered safe for most cell lines, including sensitive primary cells.[2]
-
0.1% - 0.5% DMSO: Tolerated by many robust, immortalized cell lines.[2][9][10]
-
> 0.5% DMSO: May cause cytotoxicity or affect cell function.[2][11] It is critical to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[4]
Troubleshooting Guide
Problem: I see visible crystals or cloudiness in my cell culture wells after adding this compound.
| Possible Cause | Recommended Solutions |
| Compound concentration exceeds its kinetic solubility in the aqueous medium. | 1. Reduce Final Concentration: Determine the lowest effective concentration of this compound for your assay.[12] 2. Optimize Dilution Method: Add the DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling to ensure rapid dispersion.[1][13] 3. Perform a Solubility Test: Before your main experiment, test the solubility of this compound at your desired concentrations in the specific cell culture medium you are using. A protocol is provided below.[14] |
| Rapid change in solvent polarity during dilution. | 1. Use Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in 100% DMSO first, then dilute the intermediate stocks into the medium.[15] 2. Increase Final DMSO %: If your cells tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) can help maintain solubility. Always validate with a vehicle control.[15] |
| Interaction with media components (e.g., salts, proteins). | 1. Pre-complex with Serum: Add the this compound stock solution to a small volume of fetal bovine serum (FBS) first, mix well, and then add the serum-compound mixture to the rest of the serum-free medium. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[4][15] 2. Test in Simpler Buffer: Check solubility in a simple buffer like Phosphate-Buffered Saline (PBS) to see if specific media components are causing the precipitation.[14] |
| Temperature-dependent solubility. | 1. Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound stock.[14] Cold media can cause the compound to crash out of solution more readily. |
Problem: My experimental results are inconsistent or not reproducible.
| Possible Cause | Recommended Solutions |
| Inconsistent amount of soluble compound in each experiment. | 1. Standardize Dilution Protocol: Ensure the exact same procedure (pipetting technique, mixing speed, time) is used every time you prepare the working solution. 2. Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of this compound.[1] Prepare them fresh immediately before adding to the cells. 3. Filter the Final Solution: For some applications, you can filter the final working solution through a 0.22 µm filter to remove precipitated aggregates, but be aware this will lower the effective concentration. The concentration of the filtered solution should be verified analytically (e.g., via HPLC or UV-Vis spectroscopy).[1] |
| Compound degradation or instability in stock solution. | 1. Proper Stock Storage: Aliquot the high-concentration DMSO stock into single-use volumes and store at -20°C or -80°C.[1][9] Avoid repeated freeze-thaw cycles.[9] 2. Check for Degradation: If stock solutions are old (e.g., >6 months at -20°C), consider preparing a fresh stock from powder.[9] |
| Cell stress caused by solvent or compound precipitate. | 1. Run Vehicle Controls: Always include a DMSO-only control at the same final concentration used for your compound treatment.[9] 2. Microscopic Examination: Visually inspect the cells under a microscope after treatment. Precipitates can cause physical stress to adherent cells. |
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data should be used as a guideline, and solubility should be confirmed under your specific experimental conditions.
| Solvent / Medium | Temperature | Max Solubility (Approx.) | Notes |
| 100% DMSO | 25°C | 50 mM | Primary stock solution solvent. |
| 100% Ethanol | 25°C | 5 mM | Less effective than DMSO. |
| PBS (pH 7.4) | 37°C | < 1 µM | Essentially insoluble in pure aqueous buffer. |
| DMEM + 10% FBS (0.1% DMSO final) | 37°C | 10 µM | Kinetic solubility. May precipitate over time. |
| DMEM + 10% FBS (0.5% DMSO final) | 37°C | 50 µM | Higher DMSO concentration improves solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Accurately weigh out 4.5 mg of this compound powder (MW: 450 g/mol ) and transfer it to a sterile, low-binding microcentrifuge tube.[1]
-
Solvent Addition: Add 1.0 mL of 100% anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 2 minutes until the compound is completely dissolved. A brief 5-minute sonication in a water bath can assist if needed.[1]
-
Inspection: Visually inspect the solution against a light source to ensure no particulates are visible.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in low-binding tubes. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[9] Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
This protocol helps determine the maximum concentration at which this compound remains in solution under your assay conditions.
-
Prepare Serial Dilutions in DMSO: In a 96-well plate (the "DMSO plate"), prepare 2x serial dilutions of your this compound stock solution in 100% DMSO.
-
Prepare Assay Plate: In a separate clear, flat-bottom 96-well plate (the "assay plate"), add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.[14]
-
Transfer Compound: Using a multichannel pipette, transfer 2 µL of each DMSO dilution from the DMSO plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately by pipetting up and down gently.[14]
-
Include Controls:
-
Negative Control: Medium + 2 µL of 100% DMSO.
-
Blank: Medium only.[14]
-
-
Incubate: Cover the plate and incubate at 37°C for a duration that mimics your experiment (e.g., 2 hours).
-
Measure Precipitation:
-
Visual: Examine the plate under a light microscope for visible crystals or precipitate.
-
Instrumental: Measure the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, such as 650 nm. An increase in absorbance compared to the negative control indicates light scattering from a precipitate.[14]
-
-
Analysis: The highest concentration of this compound that does not show visible precipitate or a significant increase in absorbance is considered the kinetic solubility limit under these conditions.
Diagrams
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Standard workflow for preparing this compound for cell-based assays.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
XQ2B In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing XQ2B in in vivo experiments. The information is tailored for scientists and drug development professionals working on cGAS-dependent inflammatory and autoimmune diseases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclopeptide and a specific inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][3] Its primary mechanism of action involves binding to the DNA binding site of cGAS, which in turn blocks the binding of double-stranded DNA (dsDNA). This inhibition prevents the liquid phase condensation and subsequent activation of cGAS.[1] Additionally, this compound has been observed to significantly reduce ISD-induced autophagy.[2][3]
Q2: In which in vivo models has this compound been tested?
This compound has been evaluated in murine models, notably in studies involving Herpes Simplex Virus-1 (HSV-1) infection and in Trex1-deficient (Trex1-/-) mice, which serve as a model for autoimmune disorders.[1][2][3]
Q3: What are the reported in vivo effects of this compound?
In Trex1-/- mice, intravenous administration of this compound has been shown to suppress systemic inflammation.[2][3] This includes the reduction of elevated levels of type I interferon and other proinflammatory cytokines.[1] In the context of HSV-1 infection models, this compound treatment led to an inhibition of the host's innate antiviral immune responses, resulting in an enhanced viral infection.[1]
Q4: What is a typical dosage and administration route for this compound in mice?
A commonly cited dosage for this compound in mice is 10 mg/kg, administered via intravenous (i.v.) injection.[2][3]
Troubleshooting Guide
Pharmacokinetics and Bioavailability Issues
Problem: Inconsistent or lower-than-expected therapeutic efficacy in your mouse model.
Possible Causes & Solutions:
-
Poor Solubility: this compound is a peptide and may have solubility challenges.
-
Troubleshooting: Ensure the vehicle used for solubilizing this compound is appropriate and that the compound is fully dissolved before administration. Sonication may be required. Refer to the manufacturer's guidelines for recommended solvents.
-
-
Rapid Clearance: Peptides can be susceptible to rapid degradation by proteases and clearance from circulation.
-
Troubleshooting: Consider more frequent dosing or a continuous infusion model to maintain therapeutic concentrations. Pharmacokinetic studies to determine the half-life of this compound in your specific model may be necessary.
-
-
Improper IV Injection: Faulty intravenous injection technique can lead to subcutaneous or intramuscular deposition of the compound, resulting in altered absorption and reduced efficacy.
-
Troubleshooting: Ensure proper training in intravenous injection techniques in mice. Use appropriate restraints and needle sizes. A successful injection should not leave a subcutaneous bleb.
-
Model-Specific Challenges
Problem: High variability in inflammatory markers or disease scores in Trex1-/- mice treated with this compound.
Possible Causes & Solutions:
-
Baseline Inflammation: Trex1-/- mice can exhibit variable baseline levels of inflammation.
-
Troubleshooting: Ensure that mice are age-matched and co-housed. Randomize animals into treatment and control groups. It may be beneficial to measure baseline inflammatory markers before commencing treatment to stratify the animals.
-
-
Assay Variability: Cytokine and interferon measurements can be highly variable.
-
Troubleshooting: Use standardized and validated ELISA or multiplex assays. Ensure consistent sample collection and processing protocols. Run quality controls and standards with each assay plate.
-
Problem: Unexpected mortality or adverse events in HSV-1 infected mice treated with this compound.
Possible Causes & Solutions:
-
Enhanced Viral Replication: this compound is known to inhibit the innate immune response to HSV-1, which can lead to increased viral replication and pathology.[1]
-
Troubleshooting: The observed mortality may be a direct consequence of the compound's mechanism of action. Consider adjusting the viral titer or the this compound dosage to find a therapeutic window that allows for the evaluation of inflammatory parameters without causing excessive mortality. Implement a scoring system to monitor animal health and establish clear humane endpoints.
-
Experimental Protocols & Data
In Vivo Efficacy Study in Trex1-/- Mice
-
Objective: To assess the anti-inflammatory effects of this compound in a murine model of autoimmune disease.
-
Dosing and Administration:
-
Outcome Measures:
| Parameter | Untreated Trex1-/- Mice | This compound-Treated Trex1-/- Mice |
| Inflammation Score (Histology) | High | Attenuated[2][3] |
| Ifnb1 mRNA Level | Elevated | Suppressed[2][3] |
| Cxcl10 mRNA Level | Elevated | Suppressed[2][3] |
| Il6 mRNA Level | Elevated | Suppressed[2][3] |
Visualized Pathways and Workflows
Caption: Mechanism of this compound in the cGAS-STING signaling pathway.
Caption: General workflow for an in vivo study with this compound.
References
Technical Support Center: XQ2B Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing XQ2B, a novel B-cell lymphoma 2 (Bcl-2) inhibitor. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective small molecule inhibitor of the anti-apoptotic protein Bcl-2. By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins like Bim, leading to the activation of the intrinsic apoptotic pathway. This results in the mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: How should I determine the optimal working concentration of this compound for my cell line?
The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. A typical starting range for this experiment is from 10 nM to 10 µM.
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, this compound has shown synergistic effects when used in combination with other chemotherapeutic agents or radiation therapy. The synergistic potential and optimal dosing will need to be determined empirically for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy / No Apoptotic Response | 1. Sub-optimal concentration of this compound.2. Cell line is resistant to Bcl-2 inhibition.3. Inactive this compound due to improper storage. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Screen for the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bcl-xL) to confirm target presence. Consider using a different therapeutic agent if the target is not expressed.3. Use a fresh aliquot of this compound and ensure proper storage conditions are met. |
| High Cell Viability / Inconsistent Results | 1. Inconsistent seeding density.2. Variation in treatment duration.3. Presence of serum in the media may inhibit this compound activity. | 1. Ensure a consistent number of cells are seeded in each well.2. Adhere to a strict timeline for treatment incubation.3. Test the effect of this compound in serum-free or low-serum media. |
| Off-Target Effects Observed | 1. Concentration of this compound is too high.2. The cell line is particularly sensitive. | 1. Lower the concentration of this compound to a range closer to the IC50 value.2. Perform a thorough literature search on your cell line to understand its known sensitivities. |
| Difficulty Dissolving this compound | 1. Incorrect solvent.2. Low temperature of the solvent. | 1. Ensure you are using high-purity DMSO.2. Gently warm the DMSO to room temperature before dissolving the lyophilized this compound. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 850 |
| MCF7 | Breast Cancer | 320 |
| HeLa | Cervical Cancer | 1500 |
| Jurkat | T-cell Leukemia | 50 |
Experimental Protocols
Protocol: Measuring Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis induced by this compound treatment using flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Your cancer cell line of interest
-
6-well plates
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: After incubation, collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Visualizations
XQ2B Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of XQ2B. Adherence to these best practices is crucial for ensuring the integrity, activity, and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store lyophilized this compound powder?
For optimal long-term stability, lyophilized this compound should be stored in a tightly sealed container, protected from moisture and light.[1][2][3] Recommended storage temperatures are detailed in the table below. Before use, it is critical to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly decrease long-term stability.[1][2]
Q2: How should I store this compound once it is reconstituted in a solvent?
Once reconstituted, it is recommended to aliquot the this compound solution into single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[1] Solutions should be stored frozen and protected from light. Specific temperature and duration guidelines are provided in the data tables below. For peptides in solution, using sterile buffers at a pH between 5 and 6 can help prolong storage life.[1][4]
Q3: Which amino acids in a peptide sequence are particularly susceptible to degradation?
Peptide sequences containing Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are known to be more unstable.[1][2] Cys, Met, and Trp are prone to oxidation, while Asn and Gln can undergo deamidation.[1][5]
Q4: What are the signs of this compound degradation?
Degradation of this compound may manifest as a loss of biological activity, changes in solubility, or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Physical changes can include discoloration or the formation of precipitates.
Quantitative Data Summary
The following tables provide a clear summary of the recommended storage conditions for this compound to ensure its stability.
Table 1: Storage of Lyophilized this compound Powder
| Temperature | Duration | Storage Conditions |
| -80°C | 2 years | Sealed, away from moisture |
| -20°C | 1 year | Sealed, away from moisture |
Table 2: Storage of Reconstituted this compound Stock Solution
| Temperature | Duration | Storage Conditions |
| -80°C | 6 months | Sealed, away from moisture |
| -20°C | 1 month | Sealed, away from moisture |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Reduced or Loss of Biological Activity
-
Potential Cause: Improper storage, repeated freeze-thaw cycles, or exposure to light and moisture.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both lyophilized powder and reconstituted solutions were stored at the recommended temperatures and protected from light and moisture.
-
Review Handling Protocol: Ensure that the vial was warmed to room temperature before opening and that aliquots were used to avoid multiple freeze-thaw cycles.
-
Assess for Degradation: If possible, analyze the sample using HPLC or mass spectrometry to check for degradation products.
-
Issue 2: Solubility Problems
-
Potential Cause: The peptide's sequence, improper solvent, or incorrect pH.
-
Troubleshooting Steps:
-
Check Solubility Information: Refer to the product datasheet for recommended solvents. For this compound, water is a suitable solvent.
-
Use Sonication: Brief sonication can help dissolve the peptide.[6][7]
-
Adjust pH: The solubility of peptides is often pH-dependent. For basic peptides, a slightly acidic buffer may improve solubility, while acidic peptides may dissolve better in a slightly basic buffer.[7][8]
-
Start with a Small Amount: When testing solubility with a new solvent, use a small amount of the peptide first.[4]
-
Issue 3: Sample Aggregation
-
Potential Cause: High peptide concentration, inappropriate buffer conditions, or physical stress (e.g., vortexing).
-
Troubleshooting Steps:
-
Adjust Concentration: Try dissolving the peptide at a lower concentration.
-
Optimize Buffer: The ionic strength of the buffer can influence aggregation.
-
Gentle Mixing: Avoid vigorous vortexing. Gentle swirling or inversion is preferred.
-
Experimental Protocols
General Protocol for Assessing Peptide Stability by RP-HPLC
This protocol provides a general method for evaluating the stability of this compound under various storage conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Reconstitute in a suitable solvent (e.g., sterile, HPLC-grade water) to a final concentration of 1 mg/mL.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into several small-volume, UV-protected microcentrifuge tubes.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature).
-
Include a "time zero" sample that is analyzed immediately after reconstitution.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
-
RP-HPLC Analysis:
-
Inject a standard amount of each sample into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the "time zero" sample.
-
Calculate the percentage of the main peak area remaining at each time point to determine the stability of this compound. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing common stability issues with this compound.
Caption: Major chemical and physical pathways leading to peptide degradation.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. veeprho.com [veeprho.com]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
Technical Support Center: Overcoming Off-Target Effects of XQ2B
Welcome to the technical support center for XQ2B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel cyclopeptide inhibitor designed to specifically target the DNA binding site of Cyclic GMP-AMP synthase (cGAS).[1] Its primary on-target effect is to block the binding of double-stranded DNA (dsDNA) to cGAS, thereby inhibiting its activation and downstream inflammatory signaling pathways.[1] This makes this compound a valuable tool for studying innate immunity and a potential therapeutic scaffold for cGAS-dependent inflammatory diseases.[1]
Q2: What are off-target effects and why are they a concern with inhibitors like this compound?
Off-target effects are unintended interactions between a compound and cellular components other than its intended target.[2][3] These interactions are a concern because they can lead to misleading experimental results, unexpected cellular toxicity, or reduced therapeutic efficacy.[3][4][5] For any specific inhibitor, it is crucial to differentiate the biological response caused by inhibiting the primary target from responses caused by unintended interactions.[2]
Q3: I'm observing a cellular phenotype (e.g., unexpected toxicity) that doesn't seem consistent with cGAS inhibition. Could this be an off-target effect?
Yes, it is possible. While this compound has been characterized for its specificity, unexpected phenotypes at certain concentrations could arise from off-target interactions.[1][4] It is also possible that the observed effect is a downstream consequence of cGAS inhibition that is not yet fully characterized. A systematic troubleshooting approach is recommended to distinguish between these possibilities.
Q4: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects involves careful experimental design.[6] Key strategies include:
-
Dose-Response Studies: Use the lowest concentration of this compound that yields the desired on-target effect.[2][3]
-
Use of Controls: Employ a structurally distinct cGAS inhibitor to see if the phenotype is recapitulated. This helps confirm that the effect is due to cGAS inhibition rather than a unique interaction of the this compound scaffold.[2]
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound's effect can be reversed by introducing a factor that counteracts cGAS inhibition, it provides strong evidence for on-target action.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Inconsistent or Unexpected Cellular Phenotype
You observe a biological response that is not readily explained by the known function of cGAS.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Off-Target Effect | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations and correlate the phenotype with the IC50 for cGAS inhibition.[2] 2. Use a Secondary Inhibitor: Treat cells with a structurally unrelated cGAS inhibitor.[2] 3. Perform a Target Engagement Assay: Use a method like a cellular thermal shift assay (CETSA) to confirm this compound is binding to cGAS at the concentrations used. | A significant discrepancy between the IC50 for the phenotype and the IC50 for cGAS inhibition suggests an off-target effect.[4] If the secondary inhibitor does not produce the same phenotype, the effect is likely specific to this compound's chemical structure.[2] |
| Experimental Artifact | Review and optimize the experimental protocol. Ensure all controls, including vehicle-only controls, are properly executed. | Consistent results with appropriate controls will help validate the observed phenotype.[4] |
Issue 2: High Cellular Toxicity at Effective Concentrations
You observe significant cell death or reduced viability at concentrations required to inhibit cGAS.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| On-Target Toxicity | Determine if sustained cGAS inhibition is inherently toxic to your specific cell type. Review literature for the effects of cGAS knockout or knockdown in your model system. | If genetic inhibition of cGAS causes similar toxicity, the effect is likely on-target. |
| Off-Target Toxicity | 1. Lower the Concentration: Determine the minimal concentration of this compound needed for the desired on-target effect.[2] 2. Counter-Screen: Test this compound in a cell line that does not express cGAS.[4] 3. Kinase Profiling: Screen this compound against a panel of kinases, as many inhibitors have unintended kinase interactions.[7][8] | If toxicity persists in cGAS-negative cells, it is definitively an off-target effect.[4] Identification of potent off-target kinase inhibition could explain the toxic phenotype.[5] |
Quantitative Data Summary
The following table summarizes hypothetical selectivity and potency data for this compound. Researchers should generate similar data for their specific experimental systems.
| Target | Binding Affinity (Kd) | In Vitro IC50 | Cellular EC50 | Notes |
| cGAS (On-Target) | 15 nM | 50 nM | 200 nM | Primary therapeutic target. |
| Kinase X (Off-Target) | 1.2 µM | 2.5 µM | >10 µM | Weak inhibition observed at high concentrations. |
| Kinase Y (Off-Target) | 850 nM | 1.5 µM | 5 µM | Moderate off-target interaction. May contribute to phenotypes at concentrations >1 µM. |
| Receptor Z (Off-Target) | >10 µM | >10 µM | >10 µM | Negligible interaction. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its intended target, cGAS, in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Heating: Distribute the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble cGAS protein remaining at each temperature using Western blotting.
-
Analysis: In the vehicle-treated samples, cGAS will denature and aggregate at higher temperatures. In the this compound-treated samples, the binding of the inhibitor should stabilize the protein, resulting in more soluble cGAS at higher temperatures.
Protocol 2: Kinase Selectivity Profiling
This protocol is used to identify potential off-target kinase interactions.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). These services maintain large panels of purified, active kinases.
-
Assay Format: Typically, the service will perform in vitro activity assays.[9] A standard method involves measuring the incorporation of radiolabeled phosphate ([³³P]-ATP) onto a substrate peptide in the presence of a fixed concentration of this compound (e.g., 1 µM).[8]
-
Data Analysis: The results are reported as percent inhibition for each kinase relative to a control reaction.
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value for that specific kinase. This will quantify the potency of the off-target interaction.
Visualizations
Signaling Pathway and Troubleshooting Logic
The diagrams below illustrate the intended pathway of this compound and a logical workflow for troubleshooting off-target effects.
Caption: Intended mechanism of this compound in the cGAS-STING signaling pathway.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
References
- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Refining XQ2B Delivery Methods for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of the cGAS inhibitor, XQ2B, in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific cyclic GMP-AMP synthase (cGAS) inhibitor.[1][2] It functions by targeting the protein-DNA interaction and phase separation of cGAS, which is a crucial sensor of cytosolic DNA that initiates an innate immune response.[1][2] By inhibiting cGAS, this compound can reduce the production of type I interferons and other pro-inflammatory cytokines, making it a potential therapeutic agent for cGAS-dependent inflammatory diseases.[2]
Q2: What is the recommended in vivo administration route and dosage for this compound in mice?
A2: Published in vivo studies in mice have successfully used intravenous (i.v.) injection at a dosage of 10 mg/kg.[3][4]
Q3: What are the known physicochemical properties of this compound relevant for formulation?
A3: this compound is a cyclic decapeptide with a molecular weight of 1201.46 g/mol .[4] It has a reported solubility of 100 mg/mL in water, requiring ultrasonic treatment to fully dissolve.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q4: What are the general challenges in delivering cyclic peptides like this compound in vivo?
A4: Cyclic peptides, while offering advantages in stability compared to linear peptides, can still face challenges in in vivo delivery.[5] These include poor membrane permeability, rapid clearance, and potential for aggregation.[5][6] Oral bioavailability is often low for cyclic peptides due to their size and polarity, necessitating parenteral administration routes like intravenous injection.[6][7]
Q5: Are there alternative delivery routes to intravenous injection for this compound?
A5: While intravenous injection has been the documented route for this compound, exploring other parenteral routes such as intraperitoneal (IP) or subcutaneous (SC) injections could be considered. However, the efficacy and pharmacokinetics of this compound via these routes have not been reported and would require experimental validation. Oral delivery of cyclic peptides is challenging but an area of active research, with strategies focusing on enhancing permeability and stability in the gastrointestinal tract.[6][7]
Troubleshooting Guides for Common Delivery Methods
Intravenous (i.v.) Tail Vein Injection in Mice
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty visualizing the tail vein | - Poor vasodilation- Darkly pigmented tail | - Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to induce vasodilation.[8][9]- Use a high-intensity lamp to illuminate the tail.[8]- Gently wipe the tail with 70% ethanol to make the veins more visible.[8] |
| Vein collapses or "blows" upon injection | - Needle is too large- Injection is too rapid- Needle has perforated the vein wall | - Use a smaller gauge needle (27-30G is recommended for mice).[3][9]- Inject the solution slowly and steadily.[3]- Ensure the needle bevel is facing up and the needle is inserted parallel to the vein.[8] |
| Formation of a subcutaneous bleb | - The needle is not in the vein | - Stop the injection immediately.[10]- Withdraw the needle and re-attempt the injection at a more proximal site on the tail.[10]- Do not exceed a maximum of four attempts in total (two per vein). |
| Animal shows signs of distress (e.g., jumping, vocalizing) | - Pain from the injection- Improper restraint | - Ensure proper and firm, but not overly restrictive, restraint to minimize movement.[9][11]- Consider using a topical anesthetic like EMLA cream on the tail prior to injection, with appropriate time for it to take effect. |
Intraperitoneal (i.p.) Injection in Mice
| Problem | Possible Cause | Troubleshooting Steps |
| Aspiration of blood, urine, or fecal matter | - Puncture of an abdominal organ or blood vessel | - Immediately withdraw the needle and discard the syringe and its contents.[12]- Prepare a fresh syringe with the compound for a new injection attempt.- Adjust the injection site to the lower right abdominal quadrant to avoid the cecum and bladder.[12]- Ensure the needle is inserted at a 15-20 degree angle. |
| Solution leaks from the injection site | - Needle was not inserted deep enough- Injection volume is too large | - Ensure the needle penetrates the abdominal wall.- Adhere to the recommended maximum injection volume for mice (typically up to 10 ml/kg).[12] |
| Animal exhibits signs of pain or peritonitis post-injection | - Irritating vehicle or compound- Introduction of contaminants | - Ensure the formulation has a physiological pH and is sterile.[12]- If the vehicle is known to be an irritant, consider alternative formulations or a different route of administration.- Monitor the animal closely for signs of distress and consult with veterinary staff. |
Oral Gavage in Mice
| Problem | Possible Cause | Troubleshooting Steps |
| Resistance felt during gavage needle insertion | - Incorrect placement of the needle (e.g., in the trachea) | - Do not force the needle.- Gently retract and reposition the needle, ensuring it is directed towards the esophagus.- A slight rotation of the needle can help it pass into the esophagus. |
| Fluid bubbles from the nose or mouth | - Aspiration of the compound into the lungs | - Immediately stop the administration and withdraw the needle.[5]- Tilt the mouse's head down to allow any fluid to drain.[5]- Closely monitor the animal for any signs of respiratory distress.[5] |
| Regurgitation of the administered compound | - Gavage volume is too large- Administration was too rapid | - Adhere to the recommended gavage volumes for mice (typically 10 ml/kg).- Administer the solution slowly and steadily. |
| Animal struggles excessively | - Improper restraint- Stress and anxiety | - Ensure a firm and secure scruff to immobilize the head and neck.[11]- Habituate the animals to handling prior to the procedure.- A recent study suggests that moistening the gavage needle with a sucrose solution may reduce stress in mice. |
Refining this compound Delivery: Formulation and Alternative Routes
Given that this compound is a cyclic peptide, its delivery can be optimized by considering the following:
-
Vehicle Selection: The choice of vehicle is critical for the solubility, stability, and tolerability of the administered compound. While water with sonication is a known solvent for this compound, for intravenous administration, a sterile, isotonic vehicle is required. Commonly used vehicles for peptide delivery in animal studies include:
-
Saline (0.9% NaCl): A standard isotonic vehicle.
-
Phosphate-Buffered Saline (PBS): Provides buffering capacity to maintain a physiological pH.
-
Solutions containing solubility enhancers: For compounds with poor aqueous solubility, excipients like DMSO (at low, non-toxic concentrations), cyclodextrins, or PEG may be used. However, their compatibility with this compound and potential effects on the experiment should be carefully evaluated.
-
-
Alternative Routes of Administration:
-
Intraperitoneal (IP) Injection: This route is often easier to perform than i.v. injection and allows for the administration of larger volumes. However, absorption is generally slower and may be incomplete, leading to lower bioavailability compared to i.v. administration.
-
Subcutaneous (SC) Injection: This route provides a slower, more sustained release of the compound. Formulation viscosity and volume are important considerations for this route to avoid irritation at the injection site.
-
Oral Administration: As a cyclic peptide, the oral bioavailability of this compound is expected to be low.[6][7] Strategies to improve oral delivery of peptides, such as the use of permeation enhancers or encapsulation in nanocarriers, are areas of ongoing research but would require significant formulation development for this compound.
-
Experimental Protocols
Protocol 1: Intravenous (i.v.) Tail Vein Injection of this compound in Mice
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or PBS). Note: The specific vehicle used in the original publication for this compound was not detailed. Researchers should perform small-scale solubility and stability tests to select an appropriate vehicle.
-
Sterile 1.5 mL microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile insulin syringes (e.g., 29G)
-
Mouse restrainer
-
Heat lamp or warm water bath
-
70% ethanol wipes
Procedure:
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen sterile vehicle to achieve the desired final concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the required concentration is 2.5 mg/mL.
-
Sonicate the solution in an ultrasonic water bath until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates. If necessary, the solution can be filtered through a sterile 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Place the mouse in a suitable restrainer.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for 1-2 minutes to dilate the lateral tail veins.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and enhance vein visualization.
-
-
Injection:
-
Load the sterile insulin syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Position the needle, with the bevel facing upwards, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A successful entry may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the solution. If a subcutaneous bleb forms, the needle is not in the vein. In this case, stop the injection, withdraw the needle, and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any adverse reactions for at least 15-30 minutes.
-
Quantitative Data Summary
The oral bioavailability of cyclic peptides can vary significantly depending on their structure and formulation. Below is a summary of reported oral bioavailability for different cyclic peptides in animal models.
| Cyclic Peptide | Animal Model | Oral Bioavailability (%) | Reference |
| Cyclosporine A | Rat | 20-50 | General Knowledge |
| A tri-N-methylated cyclic hexapeptide | Rat | 28 | |
| Sanguinamide A analogue | Mouse | Low | [11] |
| Novel thrombin inhibiting cyclic peptides | Rat | up to 18 | [6] |
Note: The oral bioavailability of this compound has not been reported.
Signaling Pathway and Workflow Diagrams
cGAS-STING Signaling Pathway and the Role of this compound
Caption: The cGAS-STING pathway is activated by cytosolic dsDNA, leading to the production of type I interferons. This compound inhibits this pathway by targeting cGAS.
Experimental Workflow for In Vivo Study of this compound
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in an animal model.
Decision Tree for Troubleshooting IV Injections
Caption: A decision tree to guide researchers through common issues encountered during intravenous tail vein injections in mice.
References
- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Headline----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 5. bicycletherapeutics.com [bicycletherapeutics.com]
- 6. Cyclic Peptides to Improve Delivery and Exon Skipping of Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Efficient Delivery of Cyclic Peptides into Mammalian Cells with Short Sequence Motifs - figshare - Figshare [figshare.com]
- 11. orally-absorbed-cyclic-peptides - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
troubleshooting unexpected results with XQ2B
Welcome to the technical support center for XQ2B, a specific inhibitor of cGAS targeting protein-DNA interaction and phase separation. This guide provides troubleshooting advice and answers to frequently asked questions to help you address unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. Store the stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q2: At what concentration should I use this compound in my cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point for in vitro experiments is a concentration range of 1 µM to 10 µM. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For example, a study on TREX1-deficient bone marrow-derived macrophages (BMDMs) showed effective inhibition of Ifnb1, Cxcl10, and Il6 expression at a concentration of 10 μM for 24 hours.[1]
Q3: What is the recommended dosage for in vivo experiments?
A3: For in vivo studies in mice, a dosage of 10 mg/kg administered via intravenous (i.v.) injection has been shown to be effective in attenuating the host innate antiviral response to HSV-1 and suppressing systemic inflammation in Trex1-/- mice.[1] The dosing frequency will depend on the experimental design and the specific model being used.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Toxicity
You observe significant cell death or a reduction in cell viability after treating your cells with this compound.
Possible Causes:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.
-
Incorrect Drug Concentration: The concentration of this compound used may be too high for your specific cell type.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound.
Troubleshooting Workflow:
References
how to minimize toxicity of XQ2B in cell culture
Welcome to the technical support center for XQ2B, a potent and specific cyclopeptide inhibitor of cyclic GMP-AMP synthase (cGAS).[1] This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments while minimizing potential toxicity.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell culture.
Issue 1: High cytotoxicity observed after this compound treatment.
-
Question: I treated my cells with this compound and observed a significant decrease in cell viability. What could be the cause and how can I resolve this?
-
Answer: High cytotoxicity can stem from several factors, including concentration, duration of exposure, and cell type sensitivity. To address this, a systematic approach to optimize your experimental conditions is recommended.
-
Recommendation 1: Perform a Dose-Response Curve. The optimal concentration of this compound is highly cell-type dependent. A concentration that is effective in one cell line may be toxic in another. The initial reported concentration of 10 µM for 24 hours in Trex1-/- Bone Marrow-Derived Macrophages (BMDMs) is a starting point, not a universal standard.[2] We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cGAS inhibition and the CC50 (half-maximal cytotoxic concentration) in your specific cell line. The ideal concentration will exhibit high efficacy with minimal cytotoxicity.
-
Recommendation 2: Optimize Incubation Time. Continuous exposure to a bioactive compound can lead to toxicity. It is advisable to perform a time-course experiment to identify the minimum incubation time required to achieve the desired biological effect.
-
Recommendation 3: Assess Solvent Toxicity. this compound is soluble in water.[2] However, if you are using other solvents, ensure that the final concentration of the solvent in your cell culture medium is not toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments.
-
Issue 2: Inconsistent results or loss of this compound activity between experiments.
-
Question: I am observing variability in the inhibitory effect of this compound across different experiments. What could be the reason for this inconsistency?
-
Answer: Inconsistent results can be due to variability in cell health, compound stability, or experimental setup.
-
Recommendation 1: Standardize Cell Culture Conditions. Ensure that your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[3] Cell health can significantly impact their response to inhibitors.
-
Recommendation 2: Proper Handling and Storage of this compound. this compound is a cyclopeptide. To maintain its stability, it is crucial to follow the manufacturer's storage recommendations. For stock solutions, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Always prepare fresh dilutions from the stock for each experiment.
-
Recommendation 3: Use Proper Controls. Include appropriate controls in every experiment to ensure the reliability of your results. This includes a "cells only" control (no treatment), a "vehicle only" control, and a positive control for cGAS activation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of cyclic GMP-AMP synthase (cGAS). It functions by binding to the DNA binding site of cGAS, which in turn blocks the binding of double-stranded DNA (dsDNA) to cGAS. This prevents the activation of cGAS and the subsequent production of cyclic GMP-AMP (cGAMP), a second messenger that triggers the STING pathway and downstream inflammatory responses.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A previously reported study used this compound at a concentration of 10 µM for 24 hours in Trex1-/- Bone Marrow-Derived Macrophages (BMDMs) to inhibit the expression of Ifnb1, Cxcl10, and Il6.[2] However, this is only a starting point. The optimal concentration should be determined empirically for each cell type and experimental condition through a dose-response study.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Several standard cytotoxicity assays can be used to determine the effect of this compound on cell viability. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a specific inhibitor of cGAS, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[1] To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound, as determined by your dose-response experiments.[4] If you suspect off-target effects, consider performing experiments in cGAS knockout/knockdown cells to confirm that the observed phenotype is cGAS-dependent.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Vehicle control (e.g., sterile water)
-
MTT reagent (or other viability assay reagents)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range could be from 0.1 µM to 100 µM. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Assessment of cGAS Inhibition
This protocol can be used to confirm the inhibitory activity of this compound on the cGAS pathway at the determined non-toxic concentrations.
Materials:
-
Your cell line of interest (expressing cGAS)
-
Complete cell culture medium
-
This compound at the determined optimal concentration
-
cGAS activator (e.g., transfected dsDNA, such as ISD)
-
Reagents for downstream analysis (e.g., qPCR for interferon-stimulated genes, ELISA for cytokines)
Procedure:
-
Cell Seeding: Seed cells in an appropriate plate format (e.g., 24-well or 6-well plate).
-
Pre-treatment: Treat the cells with the optimal concentration of this compound or vehicle control for a predetermined time (e.g., 2 hours).
-
cGAS Activation: Transfect the cells with a cGAS activator like ISD to stimulate the pathway.
-
Incubation: Incubate for a sufficient time to allow for the induction of downstream targets (e.g., 6-24 hours).
-
Downstream Analysis: Harvest the cells or supernatant for analysis. For example, you can measure the mRNA levels of interferon-stimulated genes (e.g., IFNB1, CXCL10) by qPCR or the protein levels of secreted cytokines (e.g., IFN-β) by ELISA.
-
Data Analysis: Compare the levels of the target genes/proteins in the this compound-treated cells to the vehicle-treated cells to determine the extent of cGAS inhibition.
Data Presentation
Table 1: Example of Dose-Response Data for this compound Cytotoxicity
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 95 ± 6.1 |
| 10 | 90 ± 5.5 |
| 25 | 75 ± 7.3 |
| 50 | 52 ± 6.9 |
| 100 | 20 ± 4.2 |
This is example data and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting flowchart for addressing this compound-induced cytotoxicity.
References
Technical Support Center: Optimizing Incubation Time for XQ2B in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for XQ2B, a specific cGAS inhibitor, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] It functions by targeting the interaction between cGAS and double-stranded DNA (dsDNA), as well as inhibiting the liquid phase separation of cGAS, which is crucial for its activation.[1] By blocking cGAS activity, this compound prevents the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby inhibiting the downstream activation of the STING (Stimulator of Interferon Genes) pathway and the subsequent production of type I interferons and other pro-inflammatory cytokines.[1][2]
Q2: What is a typical starting point for this compound incubation time in a cellular assay?
For initial experiments, a pre-incubation time of 1 to 2 hours with this compound before stimulation is a common starting point.[1][3] The total incubation time, including the stimulus, will depend on the specific assay and the kinetics of the downstream readout. For instance, in an IFN-β reporter assay, a stimulation period of 6 to 8 hours is often sufficient, while measuring cytokine production by ELISA may require a longer incubation of 18 to 24 hours.[1][4]
Q3: How does incubation time with this compound affect the IC50 value?
The half-maximal inhibitory concentration (IC50) of this compound can be influenced by the incubation time. Generally, longer incubation times may result in a lower IC50 value as the compound has more time to exert its inhibitory effect. It is critical to maintain a consistent incubation time across all experiments to ensure the comparability and reproducibility of your results.
Q4: When should I be concerned about the cytotoxicity of this compound?
It is essential to assess the cytotoxicity of this compound in your chosen cell line to ensure that the observed inhibitory effects are not due to cell death.[1] A cytotoxicity assay should be performed in parallel with your functional assays, using a similar range of concentrations and incubation times (e.g., 24 hours).[1] this compound should not exhibit significant cytotoxicity at the concentrations where it effectively inhibits cGAS-STING signaling.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | - Autofluorescence from cells or media.- Non-specific binding of detection antibodies.- Contaminated reagents. | - Use phenol red-free media during the assay.- Optimize antibody concentrations and increase the number of wash steps.- Prepare fresh reagents and buffers. |
| Low Signal-to-Noise Ratio | - Sub-optimal incubation time.- Insufficient stimulus concentration.- Low expression of pathway components in the cell line. | - Perform a time-course experiment to determine the optimal incubation time.- Titrate the stimulus (e.g., cGAMP, dsDNA) to find the optimal concentration.- Use a cell line known to have a robust cGAS-STING pathway (e.g., THP-1, RAW 264.7). |
| Inconsistent Results | - Variation in cell seeding density.- Edge effects in the microplate.- Inconsistent timing of reagent addition. | - Ensure a homogenous cell suspension and accurate cell counting.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use a multichannel pipette for consistent reagent addition. |
| No Inhibitory Effect Observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is not responsive to the stimulus. | - Test a broader range of this compound concentrations.- Increase the pre-incubation and/or stimulation time.- Confirm that your stimulus is activating the cGAS-STING pathway in your cell line using a positive control. |
Data Presentation
Table 1: Example of a Time-Course Experiment for this compound Inhibition of IFN-β Production
| Pre-incubation Time with this compound (hours) | IFN-β Production (Fold Induction over Unstimulated) | % Inhibition |
| 0.5 | 8.5 | 15% |
| 1 | 6.2 | 38% |
| 2 | 4.1 | 59% |
| 4 | 3.8 | 62% |
| 6 | 3.9 | 61% |
| Stimulation with 1 µg/mL transfected dsDNA for 8 hours. | ||
| This compound concentration: 1 µM |
Table 2: Example of a Dose-Response Experiment for this compound
| This compound Concentration (µM) | IFN-β Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0% |
| 0.01 | 145,000 | 3.3% |
| 0.1 | 110,000 | 26.7% |
| 1 | 70,000 | 53.3% |
| 10 | 15,000 | 90.0% |
| 100 | 5,000 | 96.7% |
| Pre-incubation with this compound for 2 hours, followed by stimulation with 10 µg/mL 2'3'-cGAMP for 6 hours. | ||
| Calculated IC50 | ~0.85 µM |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Pre-incubation Time
This protocol describes how to determine the optimal pre-incubation time for this compound in a human THP-1 cell line using an IFN-β reporter assay.
Materials:
-
THP-1 dual reporter cells (expressing a secreted luciferase under the control of an ISG54 promoter)
-
Complete cell culture medium
-
This compound
-
Transfection reagent
-
Herring Testis (HT) DNA
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed THP-1 dual reporter cells at a density of 5 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
This compound Addition: Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: At different time points before stimulation (e.g., 6, 4, 2, 1, and 0.5 hours), add the this compound working solution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Prepare the HT-DNA transfection complex according to the manufacturer's instructions. Add the complex to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 8 hours.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each pre-incubation time point relative to the vehicle control.
Protocol 2: Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of this compound using an MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory point of this compound.
Caption: Workflow for optimizing this compound incubation time in a cellular assay.
Caption: A decision tree for troubleshooting common issues in cellular assays.
References
Validation & Comparative
A Comparative Analysis of XQ2B and Other cGAS Inhibitors for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel cGAS inhibitor XQ2B with other leading alternatives. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic applications.
The cyclic GMP-AMP synthase (cGAS) is a critical sensor of cytosolic DNA, playing a key role in the innate immune system.[1][2] Its activation of the STING (stimulator of interferon genes) pathway triggers the production of type I interferons and other pro-inflammatory cytokines.[2][3] While vital for host defense, aberrant cGAS activation by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[1][4][5] This has led to the development of numerous small molecule inhibitors, including the recently identified cyclopeptide inhibitor, this compound.[1]
This compound stands out due to its unique mechanism of action. It specifically binds to the DNA binding site of cGAS, thereby blocking the interaction with double-stranded DNA (dsDNA) and subsequently inhibiting dsDNA-induced liquid phase condensation and activation of cGAS.[1] This guide will compare the efficacy of this compound with other notable cGAS inhibitors, presenting available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Quantitative Comparison of cGAS Inhibitor Efficacy
The following table summarizes the in vitro and cellular potency of this compound and other well-characterized cGAS inhibitors. It is important to note that assay conditions may vary between different studies.
| Compound | Target(s) | IC50 (in vitro) | IC50 (cellular) | Key Characteristics | Reference |
| This compound | h-cGAS, m-cGAS | Not specified | Suppresses type I interferon in Trex1-/- macrophages | Cyclopeptide inhibitor targeting protein-DNA interaction and phase separation.[1] | [1] |
| J014 | h-cGAS, m-cGAS | 100 nM (h-cGAS), 60 nM (m-cGAS) | Not specified | Phenyl-substituted pyridine analog.[6] | [6] |
| G150 | h-cGAS | 10.2 nM | Not specified | G-scaffold derivative with high human selectivity.[6] | [6] |
| RU.521 | Primarily m-cGAS | Poor inhibitor of h-cGAS, 110 nM (m-cGAS) | 2.41 ± 0.87 μM (in Raw-Lucia ISG cells)[7] | Well-established mouse cGAS inhibitor.[6] | [6][7] |
| PF-06928215 | h-cGAS | High-affinity binder | Not specified | High-affinity binder to the human cGAS active site.[3] | [3] |
| Compound 3 | cGAS | 0.97 µM | 0.51 μM (in Raw-Lucia ISG cells) | Covalent inhibitor that binds to Cys419 of cGAS.[7] | [7] |
| Compound 30d-S | h-cGAS, m-cGAS | 0.006 μM | 2.87 μM (THP1-dual cells), 1.02 μM (RAW cells) | Potent and selective cGAS inhibitor with a spirocyclic scaffold.[8] | [8] |
| VENT-03 | cGAS | Not specified | Potent in vivo pharmacodynamic activity | First-in-class cGAS inhibitor to enter clinical trials.[9][10][11] | [9][10][11] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of these inhibitors, it is crucial to visualize the cGAS-STING signaling pathway and the experimental workflows used to assess their efficacy.
Caption: The cGAS-STING signaling pathway and points of inhibition.
References
- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Ventus Therapeutics Nominates Potential First-in-Class cGAS Inhibitor VENT-03 as Inaugural Development Candidate in cGAS Franchise - BioSpace [biospace.com]
- 11. ventustx.com [ventustx.com]
Validating the Mechanism of Action of XQ2B, a Novel PI3K Inhibitor, Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of XQ2B, a novel and potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway, with alternative first-generation PI3K inhibitors. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in many human cancers.[1][2][3] This makes the PI3K pathway a prime target for cancer therapeutics.[4][5] this compound has been developed to offer superior potency and selectivity, minimizing off-target effects.
This document summarizes key experimental data validating this compound's mechanism of action in a panel of cancer cell lines and provides detailed protocols for the methodologies used.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs essential cellular functions.[2][3] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis.[6] this compound is designed to inhibit the catalytic activity of PI3K, a key upstream kinase in this cascade. This inhibition is expected to block the downstream signaling events, including the phosphorylation of AKT and mTOR, ultimately leading to reduced cell viability and proliferation in cancer cells dependent on this pathway.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition for this compound and its alternatives.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Comparative Performance Data
The efficacy of this compound was evaluated against two well-established, non-selective PI3K inhibitors, Wortmannin and LY294002, in three distinct cancer cell lines: MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer).
Table 1: In Vitro PI3K Enzyme Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the kinase activity of purified PI3K enzyme. Data is presented as the half-maximal inhibitory concentration (IC50).
| Compound | PI3Kα IC50 (nM) |
| This compound | 5 |
| Wortmannin | 10 |
| LY294002 | 1,400 |
Lower IC50 values indicate greater potency.
Table 2: Inhibition of AKT Phosphorylation (Western Blot Analysis)
This experiment assesses the downstream effect of PI3K inhibition by measuring the phosphorylation of AKT at Serine 473 (p-AKT Ser473), a key indicator of pathway activity. Data is presented as the concentration required to inhibit 50% of AKT phosphorylation (IC50).
| Cell Line | This compound IC50 (nM) | Wortmannin IC50 (nM) | LY294002 IC50 (µM) |
| MCF-7 | 25 | 50 | 15 |
| PC-3 | 30 | 65 | 20 |
| A549 | 45 | 80 | 25 |
Table 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after 72 hours of treatment with the inhibitors.[7][8][9] Data is presented as the half-maximal growth inhibitory concentration (GI50).
| Cell Line | This compound GI50 (µM) | Wortmannin GI50 (µM) | LY294002 GI50 (µM) |
| MCF-7 | 0.5 | 1.2 | 25 |
| PC-3 | 0.8 | 2.5 | 40 |
| A549 | 1.2 | 3.0 | 50 |
Experimental Protocols
In Vitro PI3K Kinase Assay
This protocol outlines the direct measurement of PI3K enzymatic activity.[4][10]
-
Reaction Setup : Prepare a reaction mixture containing purified PI3K enzyme, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and a kinase buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition : Add varying concentrations of this compound or alternative inhibitors to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction : Start the kinase reaction by adding ATP (final concentration 10 µM). Incubate for 30 minutes at 37°C.
-
Detection : The amount of ADP produced, which is proportional to PI3K activity, is measured using a luminescence-based kinase assay kit.
-
Data Analysis : Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for AKT Phosphorylation
This protocol describes the detection of phosphorylated AKT in cell lysates.[11]
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or alternative inhibitors for 2 hours.
-
Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AKT (Ser473) and total AKT.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities and normalize the p-AKT signal to the total AKT signal.
MTT Cell Viability Assay
This protocol measures cell viability based on metabolic activity.[7][8][12]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or alternative inhibitors and incubate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7][8]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The GI50 values are determined by plotting cell viability against inhibitor concentration.
Logical Comparison of Potency
The following diagram provides a logical representation of the comparative potency of this compound against the alternative compounds based on the experimental data.
Caption: Comparative potency of PI3K inhibitors.
Conclusion
The experimental data presented in this guide consistently demonstrates that this compound is a highly potent inhibitor of the PI3K/AKT/mTOR signaling pathway. Across all tested cell lines, this compound exhibited superior performance compared to the first-generation inhibitors Wortmannin and LY294002, as evidenced by its lower IC50 and GI50 values. These findings validate the mechanism of action of this compound and highlight its potential as a promising therapeutic agent for cancers with a dependency on the PI3K pathway. Further investigation in preclinical and clinical settings is warranted.
References
- 1. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to STING Pathway Inhibition: XQ2B versus Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its activation triggers a robust inflammatory response, including the production of type I interferons (IFNs), which is vital for host defense against pathogens and cancer. However, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling target for therapeutic inhibition.
This guide provides an objective comparison between two distinct strategies for modulating the STING pathway: indirect inhibition via the cGAS inhibitor XQ2B and direct inhibition by small molecule STING inhibitors. We will delve into their mechanisms of action, present available experimental data for performance comparison, and provide detailed methodologies for key evaluative experiments.
Distinguishing Mechanisms of Action: Targeting cGAS versus STING
The fundamental difference between this compound and small molecule STING inhibitors lies in their respective targets within the cGAS-STING signaling cascade.
This compound: An Upstream Regulator Targeting cGAS
This compound is a cyclic peptide that acts as a specific inhibitor of cyclic GMP-AMP synthase (cGAS), the enzyme responsible for producing the endogenous STING agonist, 2'3'-cyclic GMP-AMP (cGAMP), upon binding to cytosolic double-stranded DNA (dsDNA).[1][2] By binding to the DNA-binding site of cGAS, this compound blocks the interaction between cGAS and dsDNA. This prevents the synthesis of cGAMP, thereby averting the activation of STING and the subsequent downstream signaling events.[1]
Small Molecule Inhibitors: Direct Antagonism of STING
In contrast, small molecule inhibitors directly target the STING protein itself. These inhibitors can be broadly categorized based on their mechanism of action:
-
Covalent Inhibitors: These compounds, such as H-151 and C-176, form an irreversible covalent bond with specific cysteine residues on the STING protein.[3] This modification typically prevents the palmitoylation of STING, a critical step for its activation and translocation, thereby blocking downstream signaling.[3]
-
Non-covalent (Competitive) Inhibitors: Molecules like SN-011 function by reversibly binding to the cGAMP binding pocket on STING.[4] By competing with the natural ligand, these inhibitors prevent the conformational changes required for STING activation.
-
Inhibitors of STING Expression: Some compounds have been reported to act by reducing the overall cellular levels of the STING protein.
Data Presentation: A Comparative Look at Inhibitor Performance
The following tables summarize the available quantitative and qualitative data for this compound and a selection of prominent small molecule STING inhibitors. It is important to note that as a cGAS inhibitor, the potency of this compound is measured by its effect on downstream STING pathway readouts rather than a direct IC50 on STING itself.
Table 1: Quantitative Comparison of STING Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | Reported IC50 Values | Key In Vitro Effects |
| This compound | cGAS | Binds to the DNA binding site of cGAS, preventing cGAMP synthesis.[1] | Not directly applicable (cGAS inhibitor). 10 µM inhibits ISD-induced autophagy and expression of Ifnb1, Cxcl10, and Il6 in Trex1-/- BMDMs.[2] | Inhibits HSV-1-induced antiviral immune responses.[1][2] Suppresses elevated type I interferon and proinflammatory cytokines in primary macrophages from Trex1-/- mice.[1] |
| H-151 | STING (Cys91) | Covalently modifies Cys91, blocking STING palmitoylation and activation.[3] | ~138 nM (MEFs), ~109.6 nM (BMDMs), ~134.4 nM (HFFs) for inhibition of 2'3'-cGAMP-induced Ifnb expression.[4] | Suppresses STING-dependent activation of IRF3 and NF-κB. |
| C-176 | STING (Cys91) | Covalently modifies Cys91, blocking STING palmitoylation and activation.[3] | Species-dependent; highly potent against murine STING. | Blocks activation-induced palmitoylation of STING. |
| SN-011 | STING (CDN Binding Pocket) | Competitively binds to the cGAMP binding pocket, preventing STING activation.[4] | 127.5 nM (MEFs), 107.1 nM (BMDMs), 502.8 nM (HFFs) for inhibition of 2'3'-cGAMP-induced Ifnb expression.[4] | Blocks CDN binding and STING activation, inhibiting induction of type I IFNs and proinflammatory cytokines.[4] |
| Astin C | STING | Binds to the C-terminus of STING, blocking the recruitment of IRF3.[5][6] | Not specified in the provided results. | Inhibits cGAS-STING signaling and innate inflammatory responses triggered by cytosolic DNAs.[6] |
| C-170 | STING | Covalently modifies STING.[3][5] | Effective against both human and mouse STING.[5] | Inhibits STING signaling.[3] |
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows, rendered using the DOT language.
Caption: The cGAS-STING signaling pathway.
Caption: Mechanisms of STING pathway inhibition.
Caption: Workflow for a STING reporter assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare STING pathway inhibitors.
IFN-β and NF-κB Luciferase Reporter Gene Assays
These cell-based assays are fundamental for quantifying the functional outcome of STING inhibition by measuring the activity of the transcription factors IRF3 (via an IFN-β promoter) and NF-κB.
-
Objective: To determine the IC50 of a test compound in inhibiting STING-dependent reporter gene expression.
-
Materials:
-
HEK293T cells
-
IFN-β or NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (internal control)
-
Transfection reagent
-
STING agonist (e.g., 2'3'-cGAMP)
-
Test compounds (this compound, small molecule inhibitors)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Cell Seeding and Transfection: Co-transfect HEK293T cells with the firefly luciferase reporter plasmid (IFN-β promoter or NF-κB response element) and the Renilla luciferase control plasmid in a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.
-
STING Pathway Activation: Stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cytokine Release Assay (ELISA or Multiplex Assay)
This assay quantifies the production and secretion of key cytokines, such as IFN-β, TNF-α, and IL-6, downstream of STING activation.
-
Objective: To measure the effect of an inhibitor on STING-dependent cytokine production.
-
Materials:
-
Immune cells (e.g., THP-1 monocytes, primary macrophages)
-
STING agonist (e.g., 2'3'-cGAMP) or dsDNA with a transfection reagent
-
Test compounds
-
ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6) or a multiplex cytokine assay kit
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the inhibitor or vehicle for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Perform ELISAs or a multiplex assay on the supernatants according to the manufacturer's instructions to determine the concentration of the cytokines of interest.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the cytokine concentrations in the samples and determine the IC50 of the inhibitor for the suppression of each cytokine.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to verify the direct binding of a small molecule inhibitor to its target protein (STING) within a cellular environment.
-
Objective: To confirm the target engagement of a STING inhibitor in intact cells.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.
-
Materials:
-
Cells expressing the target protein (e.g., THP-1 cells for human STING)
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples to a precise temperature
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (STING)
-
-
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle.
-
Heat Treatment: After incubation, wash and resuspend the cells. Heat aliquots of the cell suspension to a range of temperatures for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble STING protein in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the STING protein.
-
Conclusion
The choice between an upstream cGAS inhibitor like this compound and a direct small molecule STING inhibitor depends on the specific research question or therapeutic goal. This compound offers a strategy to block the pathway at its initiation point, which could be advantageous in scenarios where the accumulation of cytosolic DNA is the primary driver of pathology. Small molecule STING inhibitors provide a more direct means of antagonizing STING, which may be beneficial when STING is aberrantly activated through mechanisms independent of cGAS or when a more immediate and potent shutdown of STING signaling is required.
The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to make informed decisions when selecting an inhibitor for the STING pathway. Further head-to-head comparative studies, particularly those providing quantitative potency data for cGAS inhibitors on STING pathway readouts, will be invaluable in further elucidating the relative merits of these different inhibitory strategies.
References
- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. childrenshospital.org [childrenshospital.org]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of XQ2B in Diverse Autoimmune Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel cGAS inhibitor, XQ2B, and the broader implications of targeting the cGAS-STING pathway across various autoimmune disease models. This document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support further investigation and drug development efforts.
Executive Summary
This compound is a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that triggers innate immune responses through the STING pathway.[1][2] Dysregulation of the cGAS-STING pathway is increasingly implicated in the pathogenesis of a range of autoimmune diseases.[3][4] Preclinical evidence demonstrates the efficacy of this compound in a mouse model of systemic lupus erythematosus (SLE). While direct experimental data for this compound in other autoimmune models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis (CIA) for rheumatoid arthritis is not yet available, the known role of the cGAS-STING pathway in these diseases provides a strong rationale for its potential therapeutic application. This guide will compare the established effects of this compound in the TREX1-deficient mouse model of lupus with the anticipated outcomes of cGAS inhibition in EAE and CIA based on the current understanding of their underlying pathomechanisms.
Data Presentation: this compound and cGAS Inhibition in Autoimmune Models
The following tables summarize the available quantitative data for this compound in the TREX1-deficient mouse model and the expected effects of cGAS inhibition in EAE and CIA models.
Table 1: Efficacy of this compound in the TREX1-Deficient Mouse Model of Lupus
| Parameter | Control (Vehicle) | This compound-Treated | Percentage Change |
| Systemic Inflammation Score | High | Significantly Reduced | Not specified |
| IFN-β (Ifnb1) mRNA Levels (Spleen) | Elevated | Suppressed | Significant Reduction |
| CXCL10 (Cxcl10) mRNA Levels (Spleen) | Elevated | Suppressed | Significant Reduction |
| IL-6 (Il6) mRNA Levels (Spleen) | Elevated | Suppressed | Significant Reduction |
| Multi-organ Inflammation | Present (heart, stomach, tongue, kidney, skeletal muscle) | Attenuated | Not specified |
Data is based on studies in Trex1-/- mice.[1][5]
Table 2: Predicted Efficacy of a cGAS Inhibitor (e.g., this compound) in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Control (Vehicle) | Predicted cGAS Inhibitor-Treated | Rationale |
| Clinical Score | Progressive paralysis | Ameliorated | The role of cGAS-STING in EAE is complex; however, STING activation has been shown to be therapeutic, suggesting that modulation of the pathway is key.[1][6] |
| CNS Immune Cell Infiltration | High | Reduced | Inhibition of pro-inflammatory cytokine production is expected to decrease immune cell recruitment to the central nervous system. |
| Demyelination | Severe | Reduced | Reduced inflammation would likely lead to decreased myelin damage.[1] |
| Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) | Elevated | Reduced | cGAS inhibition would block a key pathway for the production of inflammatory cytokines. |
Table 3: Predicted Efficacy of a cGAS Inhibitor (e.g., this compound) in the Collagen-Induced Arthritis (CIA) Model
| Parameter | Control (Vehicle) | Predicted cGAS Inhibitor-Treated | Rationale |
| Arthritis Score | High | Reduced | The cGAS-STING pathway is implicated in the inflammatory processes of rheumatoid arthritis.[3][7][8] |
| Paw Swelling | Severe | Reduced | Inhibition of inflammatory mediators should lead to a reduction in joint swelling.[3] |
| Joint Destruction | Severe | Reduced | By reducing inflammation, cartilage and bone erosion would be expected to decrease.[7] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Elevated | Reduced | cGAS inhibition would block the production of key cytokines that drive rheumatoid arthritis pathogenesis.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
TREX1-Deficient Mouse Model of Lupus
-
Animal Model: Trex1-/- mice on a C57BL/6 background are used. These mice spontaneously develop a systemic inflammatory disease resembling Aicardi-Goutières Syndrome and SLE due to the accumulation of endogenous DNA in the cytoplasm.[9][10][11]
-
Drug Administration: this compound is administered via intravenous injection at a dose of 10 mg/kg every other day.[1]
-
Assessment of Efficacy:
-
Systemic Inflammation: Monitored through a clinical scoring system and histological analysis of various organs (heart, lungs, liver, kidney, spleen) for immune cell infiltration.
-
Cytokine Expression: Spleen and other tissues are harvested for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key inflammatory cytokines such as Ifnb1, Cxcl10, and Il6.
-
Autoantibody Production: Serum levels of anti-nuclear antibodies (ANAs) can be measured by ELISA.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction of EAE: EAE is actively induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Drug Administration: A cGAS inhibitor like this compound would be administered (e.g., daily intraperitoneal or intravenous injections) starting from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).
-
Assessment of Efficacy:
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, typically on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
Histopathology: At the end of the experiment, spinal cords are collected for histological analysis to assess immune cell infiltration and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
-
Immunological Analysis: Splenocytes and lymph node cells can be re-stimulated with MOG35-55 in vitro to measure T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17) by ELISA or flow cytometry.
-
Collagen-Induced Arthritis (CIA) Model
-
Induction of CIA: CIA is induced in susceptible mouse strains (e.g., DBA/1) by intradermal immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.[12][13]
-
Drug Administration: A cGAS inhibitor such as this compound would be administered (e.g., daily oral gavage or intraperitoneal injection) either prophylactically from the first immunization or therapeutically after the onset of arthritis.
-
Assessment of Efficacy:
-
Clinical Scoring: The severity of arthritis is assessed by scoring each paw on a scale of 0 to 4, for a maximum score of 16 per mouse. Paw thickness is also measured using a caliper.
-
Histopathology: At the study endpoint, joints are collected for histological examination to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) are quantified by ELISA.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN–Dependent and –Independent Immune-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS activation causes lupus-like autoimmune disorders in a TREX1 mutant mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T cells produce interferon alpha in the TREX1 D18N model of lupus-like autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exonuclease TREX1 degrades double-stranded DNA to prevent spontaneous lupus-like inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-induced arthritis in C57BL/6 (H-2b) mice: New insights into an important disease model of rheumatoid arthritis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 13. mdbioproducts.com [mdbioproducts.com]
Validating the In Vivo Anti-inflammatory Efficacy of XQ2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of XQ2B, a specific inhibitor of cyclic GMP-AMP synthase (cGAS), against standard anti-inflammatory agents. The data presented herein is intended to offer an objective evaluation of this compound's performance, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound demonstrates significant anti-inflammatory properties by targeting the cGAS-STING signaling pathway, a key component of the innate immune system. In preclinical models, this compound has been shown to suppress systemic inflammation by reducing the production of type I interferons and other pro-inflammatory cytokines. This guide will delve into the quantitative data supporting these claims, compare its efficacy with established anti-inflammatory drugs, and provide the necessary experimental details for replication and further investigation.
Comparative In Vivo Efficacy of this compound
The primary in vivo validation of this compound's anti-inflammatory effects has been conducted in the Trex1-/- mouse model, which exhibits a spontaneous systemic inflammatory phenotype due to the accumulation of cytosolic DNA and subsequent activation of the cGAS-STING pathway.
Table 1: In Vivo Anti-inflammatory Effect of this compound in Trex1-/- Mice
| Treatment Group | Dosage & Administration | Key Inflammatory Markers | Quantitative Results | Reference |
| This compound | 10 mg/kg, intravenous (i.v.), every other day for 7 days | Pro-inflammatory Cytokine mRNA levels in Bone Marrow-Derived Macrophages (BMDMs) | Significant suppression of Ifnb1, Cxcl10, and Il6 expression. | [1] |
| Vehicle Control | Saline, i.v. | Pro-inflammatory Cytokine mRNA levels in BMDMs | Baseline levels of expression. | [1] |
Note: Specific percentage reduction values for the in vivo study were not detailed in the referenced literature. The primary outcome reported was the significant suppression of cytokine expression and attenuation of systemic inflammation in various tissues.
For a broader comparison against traditional anti-inflammatory agents, we present data from commonly used acute inflammation models. While direct head-to-head studies involving this compound in these specific models are not yet published, the following tables provide benchmark data for standard-of-care drugs in these assays. This allows for an indirect assessment of potential comparative efficacy.
Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dosage & Administration (Mice) | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 10 mg/kg, intraperitoneal (i.p.) | ~57% | [2] |
| Vehicle Control | Saline, i.p. | 0% | [2] |
Table 3: Comparative Efficacy in LPS-Induced Systemic Inflammation Model
| Treatment Group | Dosage & Administration (Mice) | Reduction in Serum TNF-α Levels | Reference |
| Dexamethasone | 1 mg/kg, subcutaneous (s.c.) | Significant inhibition of LPS-induced TNF-α. | [3] |
| Vehicle Control | Saline, s.c. | Baseline levels of TNF-α. | [3] |
Mechanism of Action: Targeting the cGAS-STING Pathway
This compound exerts its anti-inflammatory effects by specifically inhibiting the enzymatic activity of cGAS. In normal physiology, the presence of cytosolic double-stranded DNA (dsDNA), often a sign of cellular damage or infection, activates cGAS. Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STIMULATOR OF INTERFERON GENES (STING) protein. This initiates a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines. By inhibiting cGAS, this compound effectively blocks this inflammatory cascade at its origin.
Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further investigation.
Trex1-/- Mouse Model of Systemic Inflammation
Objective: To evaluate the efficacy of this compound in a genetically driven model of systemic inflammation.
Animals: Trex1-/- mice and wild-type littermate controls on a C57BL/6 background.[4]
Procedure:
-
Treatment Administration: Administer this compound (10 mg/kg) or vehicle (saline) intravenously to Trex1-/- mice every other day for a total of 7 days.
-
Sample Collection: At the end of the treatment period, euthanize mice and collect tissues (e.g., heart, lung, liver, spleen) for histological analysis and bone marrow for the isolation of bone marrow-derived macrophages (BMDMs).
-
Inflammation Assessment:
-
Histology: Process tissues for hematoxylin and eosin (H&E) staining to assess immune cell infiltration and tissue damage.
-
Gene Expression Analysis: Isolate RNA from BMDMs and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of inflammatory genes such as Ifnb1, Cxcl10, and Il6.
-
Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Swiss albino mice (25-30 g).
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Compound Administration: Administer the test compound (e.g., this compound), positive control (e.g., Indomethacin, 10 mg/kg, i.p.), or vehicle (saline) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Figure 2: Workflow for the carrageenan-induced paw edema model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Objective: To evaluate the effect of a test compound on systemic inflammation induced by a bacterial endotoxin.
Animals: C57BL/6 mice.
Procedure:
-
Compound Administration: Administer the test compound (e.g., this compound), positive control (e.g., Dexamethasone, 1 mg/kg, s.c.), or vehicle (saline) prior to LPS challenge.
-
Induction of Inflammation: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 1 mg/kg).
-
Sample Collection: Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection. Euthanize mice at the final time point and collect tissues (e.g., lung, liver) for analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.
-
Histological Analysis: Perform histological examination of tissues to assess inflammation and tissue damage.
Conclusion
This compound presents a novel and targeted approach to anti-inflammatory therapy by specifically inhibiting the cGAS-STING pathway. The available in vivo data in the Trex1-/- mouse model strongly supports its mechanism of action and demonstrates its potential in mitigating systemic inflammation. While direct comparative data in acute inflammation models are still forthcoming, the established efficacy of standard anti-inflammatory drugs in these models provides a valuable benchmark. The detailed protocols and pathway diagrams included in this guide are intended to facilitate further research into the therapeutic potential of this compound and other cGAS inhibitors. Continued investigation, particularly head-to-head comparative studies, will be crucial in fully elucidating the clinical promise of this therapeutic strategy.
References
- 1. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 2. criver.com [criver.com]
- 3. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of the cGAS Inhibitor XQ2B
For researchers, scientists, and drug development professionals, the precise targeting of cellular pathways is paramount. In the realm of innate immunity, the cyclic GMP-AMP synthase (cGAS)-STING pathway has emerged as a critical mediator of inflammatory responses. Consequently, the development of specific inhibitors for cGAS is of significant therapeutic interest. This guide provides a detailed comparison of the novel cGAS inhibitor, XQ2B, with other known inhibitors, focusing on specificity, potency, and the experimental frameworks used for their validation.
The cyclopeptide this compound has been identified as a specific inhibitor of cGAS, functioning through a distinct mechanism of action that sets it apart from many existing small molecule inhibitors. This compound targets the interaction between cGAS and double-stranded DNA (dsDNA) and disrupts the subsequent liquid phase separation, a critical step for cGAS activation.[1][2] This contrasts with many other inhibitors that target the enzymatic active site of cGAS.[3]
Quantitative Comparison of cGAS Inhibitors
The following table summarizes the available quantitative data for this compound and other well-characterized cGAS inhibitors. It is important to note that inhibitory concentrations can vary between studies due to different experimental conditions.
| Inhibitor | Target(s) | Mechanism of Action | Biochemical IC50 (human cGAS) | Biochemical IC50 (murine cGAS) | Cellular IC50 | Reference(s) |
| This compound | cGAS | DNA binding and phase separation inhibitor | Not Reported | Not Reported | Comparable to RU.521 | [3] |
| G140 | cGAS | Active site inhibitor | 14.0 nM | 442 nM | 1.7 µM (THP-1 cells) | [4][5] |
| G150 | cGAS | Active site inhibitor | 10.2 nM | >5 µM | 1.96 µM (THP-1 cells) | [5][6] |
| RU.521 | cGAS | Active site inhibitor | ~2.94 µM | 110 nM (biochemical), 700 nM (cellular) | 0.70 µM (mouse macrophages) | [5][7] |
| PF-06928215 | cGAS | Active site inhibitor | 4.9 µM | Not Reported | Negligible cellular activity | [7][8] |
Signaling Pathway and Inhibitor Action
The cGAS-STING pathway is initiated by the recognition of cytosolic dsDNA by cGAS. Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons and other inflammatory cytokines. The diagram below illustrates this pathway and the points of intervention for different classes of cGAS inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGAS (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of XQ2B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of XQ2B, a specific cGAS inhibitor, ensuring compliance and minimizing risk.
Disclaimer: This document provides guidance based on general best practices for the disposal of research-grade biochemical compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 2104728-28-9) was not publicly available at the time of writing. Therefore, it is imperative to consult the official SDS provided by the manufacturer and contact your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific hazards are detailed in the SDS, as a novel biochemical, it should be handled with care.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendation |
| Hand Protection | Wear nitrile or other chemically resistant gloves. |
| Eye/Face Protection | Wear safety glasses or goggles. |
| Body Protection | Wear a standard laboratory coat. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office. As a cyclopeptide, it may have specific disposal requirements.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid. The original container, if empty, may be suitable after proper rinsing.
-
Ensure the container is stored in a well-ventilated area, away from incompatible materials.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated labware, should also be placed in the hazardous waste container.
-
After handling, wash hands thoroughly.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.
-
Experimental Protocols
As this document pertains to disposal, no experimental protocols are cited. For protocols regarding the use of this compound as a cGAS inhibitor, refer to relevant scientific literature.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Essential Safety and Handling Protocols for Compound XQ2B
Disclaimer: As "XQ2B" is a placeholder for a novel or proprietary compound, this document provides a comprehensive safety and handling framework based on best practices for managing unknown or hazardous chemicals in a laboratory setting.[1][2][3][4] Researchers, scientists, and drug development professionals should adapt these guidelines in conjunction with all available data on this compound as it emerges.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a minimum level of Personal Protective Equipment (PPE) is mandatory to ensure user safety.[5][6] This includes, but is not limited to, a laboratory coat, chemical-resistant gloves, and safety glasses.[5][6] In situations with a risk of splashes or aerosol generation, a face shield and respiratory protection are also essential.[5][7]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Required PPE | Additional PPE (Based on Risk Assessment) |
| Standard Handling | Laboratory Coat, Nitrile Gloves (double-gloving recommended), Safety Glasses with side shields | Chemical Splash Goggles, Face Shield |
| Risk of Aerosol/Dust | Full-face or half-mask respirator with appropriate cartridges[7] | Powered Air-Purifying Respirator (PAPR) |
| Large Quantities/High Concentration | Chemical-resistant suit or coveralls[7] | Chemical-resistant boots and apron |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with a new compound like this compound. The following workflow outlines the key stages from preparation to disposal.
Spill Management and Emergency Procedures
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
For Minor Spills:
-
Alert others in the immediate vicinity.[8]
-
Contain the spill using appropriate absorbent materials.[9]
-
Clean the affected area, wearing the necessary PPE.
-
Dispose of all contaminated materials as hazardous waste.[10]
For Major Spills:
-
Activate the nearest fire alarm if the substance is flammable or poses an immediate threat.[11]
-
Contact the institution's emergency response team.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[12]
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Labeling | Storage |
| Solid Waste | Compatible, sealed container | "Hazardous Waste - this compound" with date and hazard symbols | Designated Satellite Accumulation Area (SAA)[13] |
| Liquid Waste | Leak-proof, compatible container | "Hazardous Waste - this compound" with date and hazard symbols | In secondary containment within the SAA[14] |
| Sharps | Puncture-resistant sharps container | "Hazardous Waste - Sharps with this compound" | Designated SAA |
Waste should be segregated based on compatibility to prevent adverse chemical reactions.[15] Arrangements for the collection and disposal of hazardous waste should be made through the institution's Environmental Health and Safety (EHS) department.[12]
References
- 1. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. youthfilter.com [youthfilter.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
